H-D-Ser(SOH)-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-sulfooxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO6S/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZGUGJDVUUGLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402513 | |
| Record name | AGN-PC-04Y1ZR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5438-01-7 | |
| Record name | NSC16541 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16541 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | AGN-PC-04Y1ZR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Purification of D-sulfoserine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of D-sulfoserine, a compound of interest for neuroscience research due to the established role of its L-isoform and the parent D-amino acid, D-serine, in N-methyl-D-aspartate (NMDA) receptor signaling.[1] Given the limited direct literature on the synthesis of D-sulfoserine, this document outlines a robust chemoenzymatic pathway, integrating established methodologies for D-amino acid synthesis and chemical sulfation. The purification and characterization protocols are based on standard techniques for analogous sulfated and phosphorylated amino acids.
Synthesis of D-sulfoserine
A two-step chemoenzymatic approach is proposed for the synthesis of D-sulfoserine. The first step involves the enzymatic conversion of the readily available L-serine to D-serine, followed by a chemical sulfation of the D-serine.
Step 1: Enzymatic Synthesis of D-serine from L-serine
The synthesis of D-serine is achieved through the racemization of L-serine using the enzyme serine racemase. This enzyme catalyzes the interconversion of L-serine and D-serine.[2][3][4]
Experimental Protocol: Enzymatic Racemization of L-serine
-
Enzyme Preparation: Recombinant serine racemase is expressed and purified according to established protocols. The enzyme requires pyridoxal 5'-phosphate (PLP) as a cofactor for its activity.[4]
-
Reaction Setup:
-
Incubation: The reaction mixture is incubated at 37°C. The progress of the racemization can be monitored over time by chiral HPLC analysis.
-
Reaction Termination and Work-up:
-
The reaction is terminated by the addition of trichloroacetic acid (TCA) to a final concentration of 5% to precipitate the enzyme.[3][4]
-
The precipitated protein is removed by centrifugation.
-
The supernatant, containing a racemic mixture of D- and L-serine, is collected for the subsequent purification of D-serine or directly used in the next step after neutralization. For the purpose of this guide, we will proceed with the racemic mixture to the next step, with the final purification separating D-sulfoserine from L-sulfoserine.
-
Table 1: Quantitative Data for Enzymatic D-serine Synthesis (Estimated)
| Parameter | Value | Reference |
| Starting Material | L-serine | [2][4] |
| Enzyme | Serine Racemase | [2][4] |
| Cofactor | Pyridoxal 5'-phosphate (PLP) | [4] |
| pH | 8.0 | [4] |
| Temperature | 37°C | [4] |
| Theoretical Yield | ~50% D-serine | Assumes equilibrium is reached |
| Enantiomeric Excess | 0% (racemic mixture) | Assumes equilibrium is reached |
Step 2: Chemical Sulfation of D-serine
The hydroxyl group of D-serine is sulfated using a sulfur trioxide pyridine complex (SO₃·py), a common and relatively mild sulfating agent for alcohols.[5][6][7][8]
Experimental Protocol: Chemical Sulfation of D-serine
-
Starting Material Preparation: The aqueous solution of the D/L-serine mixture from the previous step is lyophilized to obtain a dry powder.
-
Reaction Setup:
-
The dried D/L-serine is dissolved in anhydrous pyridine.
-
Sulfur trioxide pyridine complex (3-5 equivalents) is added portion-wise to the serine solution under an inert atmosphere (e.g., argon or nitrogen) with stirring. The reaction is typically carried out at room temperature.
-
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or HPLC.
-
Reaction Quenching and Work-up:
-
Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.
-
The pyridine is removed under reduced pressure.
-
The resulting aqueous solution contains D/L-sulfoserine, unreacted serine, and inorganic salts.
-
Table 2: Quantitative Data for Chemical Sulfation of D-serine (Estimated)
| Parameter | Value | Reference |
| Starting Material | D/L-serine | |
| Sulfating Agent | Sulfur trioxide pyridine complex | [5][6][7][8] |
| Solvent | Anhydrous Pyridine | [5][6][7][8] |
| Temperature | Room Temperature | |
| Estimated Yield | 60-80% | Based on similar sulfation reactions |
| Purity (crude) | Variable, contains unreacted serine and salts |
Purification of D-sulfoserine
The crude reaction mixture is purified using anion-exchange chromatography to separate the negatively charged D-sulfoserine from the unreacted zwitterionic D-serine and inorganic salts. A final crystallization step can be employed to obtain high-purity D-sulfoserine.
Anion-Exchange Chromatography
Experimental Protocol: Anion-Exchange Chromatography
-
Resin Selection and Column Packing: A strong anion-exchange (SAX) resin, such as Dowex 1x8 or a similar quaternary ammonium-based resin, is used. The resin is prepared as a slurry in the starting buffer and packed into a chromatography column.
-
Equilibration: The column is equilibrated with a low ionic strength buffer at a slightly alkaline pH to ensure the D-sulfoserine is negatively charged and binds to the resin. A suitable starting buffer would be 20 mM Tris-HCl, pH 8.0.
-
Sample Loading: The crude reaction mixture is dissolved in the starting buffer and loaded onto the equilibrated column.
-
Washing: The column is washed with several column volumes of the starting buffer to remove unreacted D-serine and other non-binding impurities.
-
Elution: D-sulfoserine is eluted using a linear gradient of increasing salt concentration. For example, a linear gradient from 0 to 1 M NaCl in the starting buffer can be applied. Fractions are collected and analyzed for the presence of D-sulfoserine using a suitable assay (e.g., ninhydrin assay or HPLC).
-
Desalting: The fractions containing pure D-sulfoserine are pooled and desalted using size-exclusion chromatography or dialysis.
Table 3: Quantitative Data for D-sulfoserine Purification (Estimated)
| Parameter | Value | Reference |
| Chromatography Mode | Anion-Exchange Chromatography | [9][10] |
| Resin Type | Strong Anion-Exchanger (e.g., Dowex 1x8) | |
| Elution | NaCl Gradient (0-1 M) | |
| Estimated Recovery | 70-90% | |
| Estimated Purity | >95% |
Crystallization
Experimental Protocol: Crystallization of D-sulfoserine
-
Solvent Selection: As a zwitterionic amino acid derivative, D-sulfoserine is expected to be soluble in water and insoluble in most organic solvents. Crystallization can be induced by slow evaporation of an aqueous solution or by the addition of a miscible anti-solvent like ethanol or acetone.
-
Procedure:
-
The purified and desalted D-sulfoserine is dissolved in a minimal amount of hot water to create a saturated solution.
-
The solution is allowed to cool slowly to room temperature, followed by further cooling at 4°C.
-
Alternatively, an anti-solvent (e.g., ethanol) is slowly added to the aqueous solution until turbidity is observed. The solution is then gently warmed until it becomes clear again and allowed to cool slowly.
-
-
Crystal Collection: The resulting crystals are collected by filtration, washed with a small amount of the cold anti-solvent, and dried under vacuum.
Characterization
The final product should be characterized to confirm its identity and purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of D-sulfoserine. The presence of the sulfate group will cause characteristic shifts in the signals of the adjacent protons and carbons.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of D-sulfoserine.
-
Chiral HPLC: Chiral HPLC analysis is essential to determine the enantiomeric purity of the final product and to confirm the D-configuration.
-
Elemental Analysis: To confirm the empirical formula.
Visualizations
Caption: Chemoenzymatic synthesis and purification workflow for D-sulfoserine.
References
- 1. Excitatory amino acid receptor potency and subclass specificity of sulfur-containing amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Serine racemase: A glial enzyme synthesizing d-serine to regulate glutamate-N-methyl-d-aspartate neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of serine racemase: Biosynthesis of the neuromodulator d-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]
- 6. lifechempharma.com [lifechempharma.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical approaches to the sulfation of small molecules: current progress and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Strong anion exchange‐mediated phosphoproteomics reveals extensive human non‐canonical phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to D-Serine and the Putative H-D-Ser(SOH)-OH
To the Esteemed Researcher,
This technical guide provides a comprehensive overview of D-serine, a critical neuromodulator in the central nervous system. Our initial investigation into the compound "H-D-Ser(SOH)-OH" suggests this nomenclature likely refers to a sulfenic acid-modified form of D-serine. However, a thorough review of current scientific literature reveals a significant lack of data on this specific derivative. Therefore, a direct molecular comparison is not feasible at this time.
This whitepaper will, consequently, focus on the well-documented molecular characteristics, biological functions, and experimental considerations of D-serine, providing a robust foundation for researchers in neuroscience and drug development.
Molecular Profile of D-Serine
D-serine is the D-enantiomer of the amino acid serine and plays a crucial role as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[1][2] Unlike its L-isoform, D-serine is not incorporated into proteins but serves as a key signaling molecule in the brain.[2]
| Property | Value | Source |
| Molecular Formula | C3H7NO3 | [1][3][4] |
| Molecular Weight | 105.09 g/mol | [3][5] |
| CAS Number | 312-84-5 | [1][3] |
| IUPAC Name | (2R)-2-amino-3-hydroxypropanoic acid | [3][5] |
| Synonyms | (R)-Serine, H-D-Ser-OH | [1][3] |
| Physical Description | Off-white crystalline powder | [2] |
| Solubility in Water | 364,000 mg/L (at 20 °C) | [3] |
| Melting Point | 229 °C (decomposes) | [3] |
Biological Role and Signaling Pathways
D-serine is a pivotal neuromodulator, primarily recognized for its function as a co-agonist at the glycine site of synaptic NMDA receptors.[6][7] For the NMDA receptor to become active, both glutamate and a co-agonist like D-serine or glycine must be bound to it.[5][8] D-serine is often considered a more potent agonist at the NMDA receptor's glycine site than glycine itself.[5][8] This interaction is fundamental for synaptic plasticity, learning, and memory.[9][10][11]
D-Serine Synthesis and Degradation
D-serine is synthesized in the brain from its enantiomer, L-serine, by the enzyme serine racemase.[10][11][12] Its degradation is catalyzed by the peroxisomal flavoprotein D-amino acid oxidase (DAAO).[9] The regulation of D-serine levels through these enzymes is critical for maintaining normal NMDA receptor function.[9]
D-Serine at the Synapse
The "serine shuttle" model describes the metabolic interaction between neurons and astrocytes to regulate D-serine levels.[10][11] Astrocytes supply L-serine to neurons, which then synthesize D-serine.[10][11] D-serine is then released into the synaptic cleft where it can bind to NMDA receptors on the postsynaptic neuron.[9] The release of D-serine from astrocytes is a calcium-dependent process.[9][12]
Quantitative Data
While extensive quantitative data comparing this compound and D-serine is unavailable, the following table summarizes key reported values for D-serine.
| Parameter | Value | Brain Region/Condition | Source |
| Endogenous Concentration | Submillimolar levels | Brain | [11] |
| NMDA Receptor Binding | More potent agonist than glycine | - | [5][8] |
| Effect on NMDAR EPSCs | Enhances NMDAR function in both pyramidal cells and interneurons | Rat Hippocampal Slices (CA1) | [13] |
Experimental Protocols
The study of D-serine involves a variety of sophisticated experimental techniques. Below are summarized methodologies based on published research.
Preparation of Acute Hippocampal Slices and Electrophysiology
This protocol is fundamental for studying the effects of D-serine on synaptic transmission.
-
Animal Euthanasia and Brain Extraction: The animal is anesthetized and decapitated. The brain is rapidly removed and submerged in an ice-cold, oxygenated (95% O2, 5% CO2) artificial cerebrospinal fluid (ACSF).
-
ACSF Composition: A typical ACSF solution contains (in mM): 126 NaCl, 2.5 KCl, 1 MgCl2, 26 NaHCO3, 1.25 NaH2PO4, 2 CaCl2, and 10 glucose. The osmolarity is adjusted to approximately 300 mOsm/L and the pH to 7.2.[13]
-
Slicing: A vibratome is used to cut coronal or sagittal slices (typically 300-400 µm thick) of the hippocampus.
-
Recovery: Slices are allowed to recover in oxygenated ACSF at room temperature for at least one hour before recording.
-
Whole-Cell Patch-Clamp Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated ACSF. Pyramidal cells or interneurons are visualized using infrared differential interference contrast (IR-DIC) microscopy. Patch pipettes are filled with an internal solution, and whole-cell recordings are established to measure NMDA receptor-mediated excitatory postsynaptic currents (EPSCs). D-serine is then applied via the perfusate to observe its modulatory effects.[13]
In Vivo Microdialysis
This technique is used to measure extracellular levels of D-serine in the brain of living animals.
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized animal.
-
Perfusion: The probe is perfused with ACSF at a low flow rate.
-
Sample Collection: Small molecules from the extracellular fluid, including D-serine, diffuse across the probe's semipermeable membrane into the perfusate. The resulting dialysate is collected at regular intervals.
-
Analysis: The concentration of D-serine in the dialysate is quantified using techniques such as high-performance liquid chromatography (HPLC). This method has been used to demonstrate a significant reduction in extracellular D-serine in the hippocampus of mice with targeted deletion of serine racemase in glutamatergic neurons.[14]
Conclusion
D-serine is a fundamentally important molecule in CNS function, acting as a potent co-agonist of the NMDA receptor to modulate synaptic plasticity. Its synthesis, degradation, and transport are tightly regulated through complex interactions between neurons and glial cells. While the specific properties of this compound remain to be elucidated, the extensive body of research on D-serine provides a critical framework for understanding the roles of D-amino acids in neurotransmission and for the development of novel therapeutics targeting the glutamatergic system. Further investigation is warranted to characterize potential derivatives of D-serine and their physiological significance.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. D-Serine | 312-84-5 [chemicalbook.com]
- 3. D-Serine | C3H7NO3 | CID 71077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. raybiotech.com [raybiotech.com]
- 5. hmdb.ca [hmdb.ca]
- 6. Frontiers | D-Serine and Serine Racemase Are Associated with PSD-95 and Glutamatergic Synapse Stability [frontiersin.org]
- 7. D-amino acids in the brain: D-serine in neurotransmission and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serine - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Cell-type specific mechanisms of D-serine uptake and release in the brain [frontiersin.org]
- 10. The Neurobiology of d-Serine Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. D-Serine: A key to synaptic plasticity? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-Serine differently modulates NMDA receptor function in rat CA1 hippocampal pyramidal cells and interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
The Pivotal Role of Sulfonated Amino Acids in Brain Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfonated amino acids, a unique class of neuroactive molecules, play multifaceted and critical roles in the mammalian central nervous system. This technical guide provides an in-depth exploration of the biological functions of key sulfonated amino acids, including the inhibitory and neuroprotective actions of taurine, and the excitatory and excitotoxic properties of homocysteic acid and cysteine sulfinic acid. We delve into their synthesis, metabolism, and interactions with crucial neurotransmitter receptors. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of significant signaling pathways and experimental workflows to serve as a comprehensive resource for researchers and professionals in neuroscience and drug development.
Introduction
Sulfonated amino acids are characterized by the presence of a sulfonic acid group (-SO3H) or a sulfinic acid group (-SO2H). Unlike their carboxylated counterparts, these molecules exhibit distinct physicochemical properties that influence their biological activity within the brain. Their roles are diverse, ranging from neurotransmission and neuromodulation to osmoregulation and neuroprotection. Understanding the intricate mechanisms by which these compounds exert their effects is paramount for developing novel therapeutic strategies for a variety of neurological disorders.
Key Sulfonated Amino Acids in the Brain
Taurine: The Neuroprotector
Taurine is one of the most abundant free amino acids in the brain and is considered a conditionally essential nutrient.[1] It is synthesized from cysteine via the intermediate cysteine sulfinic acid.[2]
Biological Roles:
-
Inhibitory Neuromodulator: Taurine acts as an agonist at GABAA and glycine receptors, contributing to inhibitory neurotransmission and a general sedative effect on the brain.[3][4]
-
Neuroprotection: It protects neurons from excitotoxicity by reducing intracellular calcium overload, mitigating oxidative stress, and modulating apoptotic pathways. Taurine has been shown to be beneficial in models of stroke and neurodegenerative diseases.[5]
-
Osmoregulation: Taurine plays a crucial role in maintaining cell volume in response to osmotic stress.
-
Neurogenesis: It promotes the proliferation and differentiation of neural stem cells.[5][6]
Homocysteic Acid: The Excitotoxin
L-homocysteic acid (HCA) is an excitatory amino acid that is structurally similar to glutamate.
Biological Roles:
-
NMDA Receptor Agonist: HCA is a potent agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and excitotoxicity.[7][8] Its binding to the NMDA receptor can trigger a cascade of events leading to neuronal damage.[9][10]
-
Excitotoxicity: Elevated levels of HCA are associated with excitotoxic neuronal death, a process implicated in stroke, epilepsy, and neurodegenerative disorders.[7][11] HCA-induced excitotoxicity is mediated by excessive calcium influx through NMDA receptor channels.[9][10]
Cysteine Sulfinic Acid: The Precursor and Neuromodulator
L-cysteine sulfinic acid (CSA) is a key intermediate in the biosynthesis of taurine from cysteine.[2] It also possesses intrinsic neuromodulatory properties.
Biological Roles:
-
Taurine Precursor: CSA is decarboxylated by cysteine sulfinic acid decarboxylase (CSAD) to form hypotaurine, which is subsequently oxidized to taurine.[12]
-
Excitatory Amino Acid: CSA can act as an excitatory amino acid, though its potency and receptor affinity are generally lower than that of glutamate and HCA.[13] It has been shown to have a high-affinity uptake system in synaptosomes.[14]
Quantitative Data
The following tables summarize key quantitative data regarding the concentration and receptor interactions of sulfonated amino acids in the brain.
Table 1: Concentration of Sulfonated Amino Acids in Different Brain Regions (Rat)
| Amino Acid | Brain Region | Concentration (µmol/g wet weight) |
| Taurine | Pyriform Cortex | ~4.7 |
| Caudate-Putamen | High | |
| Cerebellum | High | |
| Hippocampus | Unchanged with age | |
| Cortex | Unchanged with age | |
| Midbrain Reticular Formation | ~1.0 | |
| Cysteine Sulfinic Acid | N/A | Extremely low tissue concentrations |
| Homocysteic Acid | N/A | Apparent absence from tissue |
Data compiled from multiple sources.[13][15]
Table 2: Receptor Binding Affinities of Sulfonated Amino Acids
| Ligand | Receptor | Parameter | Value | Species |
| L-Homocysteic Acid | NMDA | Ki | 67 µM | Chick |
| L-Homocysteic Acid | NMDA | EC50 | 14 µM | Rat |
| Taurine | GABAA | IC50 | 50 µM | Rat |
| Taurine | GABAA | Ki | 118.1 µM | Rabbit |
| Taurine | GABAB | Ki | 0.8 µM | Rabbit |
| Taurine | Glycine (immature neocortex) | EC50 | 1.1 - 2.4 mM | Rat |
| Taurine | NMDA (glycine site) | EC50 (glycine) | 46.1 nM (absence of taurine) | Rat |
| EC50 (glycine) | 500 nM (presence of 100 µM taurine) | Rat |
Data compiled from multiple sources.[7][16][17][18][19][20][21]
Table 3: Enzyme Kinetics of Cysteine Sulfinic Acid Decarboxylase (CSAD)
| Substrate | Enzyme Source | Km | Vmax |
| Cysteine Sulfinic Acid | Human (recombinant) | 0.2 mM | N/A |
| Cysteine Sulfinic Acid | Rat Brain (particulate) | Lowest | Highest |
| Cysteine Sulfinic Acid | Rat Brain (soluble) | Higher | Lower |
Data compiled from multiple sources.[10]
Signaling Pathways
Homocysteic Acid-NMDA Receptor-ERK Signaling Pathway
Elevated levels of homocysteic acid can lead to neurotoxicity through the overactivation of NMDA receptors and the subsequent activation of the extracellular signal-regulated kinase (ERK) pathway.[9][10]
References
- 1. conductscience.com [conductscience.com]
- 2. Homocysteine-NMDA receptor mediated activation of extracellular-signal regulated kinase leads to neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for brain sample homogenization | WISBiomed [wisbiomed.com]
- 4. Homocysteine and methylmalonic acid concentrations in cerebrospinal fluid: relation with age and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain tissue homogenization and biochemical assessment [bio-protocol.org]
- 6. Taurine improves the differentiation of neural stem cells in fetal rats with intrauterine growth restriction via activation of the PKA-CREB-BDNF signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. L-homocysteic acid: an endogenous excitotoxic ligand of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Properties of soluble and particulate cysteine sulfinate decarboxylase of the adult and the developing rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elevated cerebrospinal fluid homocysteine is associated with blood-brain barrier disruption in amyotrophic lateral sclerosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sulfinoalanine decarboxylase - Wikipedia [en.wikipedia.org]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. criver.com [criver.com]
- 15. Taurine levels in discrete brain nuclei of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. precisionary.com [precisionary.com]
- 19. researchgate.net [researchgate.net]
- 20. Specificity of cysteine sulfinate decarboxylase (CSD) for sulfur-containing amino-acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Endogenous Neuromodulator D-Serine in the Mammalian Central Nervous System: A Technical Guide
A Note on Terminology: This technical guide focuses on the discovery, function, and analysis of endogenous D-serine in the mammalian central nervous system (CNS). Initial searches for "D-sulfoserine" did not yield evidence of its presence as a known endogenous signaling molecule in the mammalian brain. It is possible the query intended to investigate D-serine, a well-researched and crucial D-amino acid in the CNS, or potentially S-sulfocysteine, a neurotoxic glutamate analog that accumulates in certain metabolic disorders. Given the extensive role of D-serine in neurotransmission, this guide will detail its established biology and the methodologies used for its study.
Introduction
For many years, D-amino acids were considered unnatural in mammals. However, the discovery of substantial concentrations of D-serine in the brain challenged this dogma. It is now firmly established that D-serine is a key neuromodulator, acting as a potent co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This role is critical for the receptor's activation by glutamate, which in turn mediates synaptic plasticity, learning, and memory.[1][3] Dysregulation of D-serine metabolism has been implicated in various neurological and psychiatric disorders, making it a significant target for drug development.[1] This guide provides an in-depth overview of the core findings, quantitative data, and experimental protocols related to endogenous D-serine in the mammalian CNS.
Data Presentation: D-Serine Concentrations in the CNS
The concentration of D-serine is heterogeneously distributed throughout the mammalian brain, with the highest levels typically found in forebrain regions rich in NMDA receptors.[3][4]
Table 1: D-Serine Concentrations in Human Brain Regions
| Brain Region | D-Serine Concentration (nmol/g wet weight) | Reference(s) |
| Cerebral Neocortex | 50.2 ± 31.0 | [4] |
| Frontal Cortex | ~100 | [4] |
| Parietal Cortex | 117 ± 30 | [4] |
| Hippocampus | >50 | [4] |
| Putamen | >50 | [4] |
| Brainstem | <10 | [4] |
| Cerebellum | 5.9 ± 1.4 | [4][5] |
| Spinal Cord | <10 | [4] |
Table 2: D-Serine Concentrations in Mouse Brain Regions (Wild-Type)
| Brain Region | D-Serine Concentration | Reference(s) |
| Frontal Cortex | Significantly higher than cerebellum | [6] |
| Hippocampus | Significantly higher than cerebellum | [6] |
| Striatum | Significantly higher than cerebellum | [6] |
| Cerebellum | Low levels | [6] |
| Note: Serine Racemase (Srr) knockout mice show significantly lower D-serine levels in the forebrain, confirming SRR as the primary synthesis enzyme in these regions.[6] |
Key Signaling and Metabolic Pathways
D-serine levels are tightly regulated by its synthesis and degradation. It is synthesized from its enantiomer, L-serine, by the enzyme serine racemase (SRR) and is primarily degraded by D-amino acid oxidase (DAAO).[6] Its primary signaling function is the co-activation of NMDA receptors.
Experimental Protocols
Accurate quantification of D-serine is challenging due to the need to distinguish it from its abundant enantiomer, L-serine.[7] Various reliable methods have been developed and are outlined below.
High-Performance Liquid Chromatography (HPLC) for D-Serine Quantification
This is the standard technique for measuring D-serine levels in biological samples.[2][8]
Objective: To separate and quantify D- and L-serine in brain tissue homogenates.
Methodology:
-
Sample Preparation:
-
Homogenize brain tissue (~10 mg) on ice in an appropriate buffer (e.g., Serine Assay Buffer).[9]
-
Deproteinize the sample by adding trichloroacetic acid (TCA) to a final concentration of 5%, followed by centrifugation (e.g., 15,000 x g for 10 min at 4°C).[10][11]
-
Collect the supernatant. For samples from cell culture media where L-glutamine interference is high, enzymatic pretreatment with L-glutaminase can be performed.[12]
-
-
Derivatization:
-
Since serine lacks a native chromophore, pre-column derivatization is required for fluorescence detection.[8]
-
A chiral reagent is used to create fluorescent diastereomers that can be separated. A common method involves using ortho-phthalaldehyde (OPA) in the presence of a chiral thiol like N-acetyl-L-cysteine (NAC).[8]
-
-
Chromatographic Separation:
-
Detection and Quantification:
-
Detect the fluorescent derivatives using a fluorescence detector.
-
Quantify the D-serine concentration by comparing the peak area to a standard curve generated with known concentrations of D-serine.[2]
-
References
- 1. d-Serine and Serine Racemase are Localized to Neurons in the Adult Mouse and Human Forebrain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An enzymatic-HPLC assay to monitor endogenous D-serine release from neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | An Overview of the Involvement of D-Serine in Cognitive Impairment in Normal Aging and Dementia [frontiersin.org]
- 4. Heterogeneity of D-Serine Distribution in the Human Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Levels of D-serine in the brain and peripheral organs of serine racemase (Srr) knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigating brain D-serine: advocacy for good practices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of the quantification of serine in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pnas.org [pnas.org]
- 11. pnas.org [pnas.org]
- 12. Neuronal release of d-serine: a physiological pathway controlling extracellular d-serine concentration - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to O-Sulfo-D-serine (CAS Number: 19794-48-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of O-Sulfo-D-serine, a sulfated derivative of the D-isomeric form of the amino acid serine. While research on this specific enantiomer is limited, this document compiles available data on its chemical properties, potential synthesis routes, and inferred biological activities based on the known functions of its L-enantiomer and the parent compound, D-serine. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic and research applications of O-Sulfo-D-serine, particularly in the context of neuromodulation and enzyme inhibition.
Introduction
O-Sulfo-D-serine, with the CAS number 19794-48-0, is the O-sulfated derivative of D-serine. D-serine itself is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a significant role in synaptic plasticity, learning, and memory. The modification of D-serine through sulfation at its hydroxyl group is anticipated to alter its biological activity, potentially transforming it into a modulator or inhibitor of key enzymatic pathways and receptor interactions.
The L-enantiomer, O-Sulfo-L-serine, has been identified as an inhibitor of serine racemase, the enzyme responsible for the synthesis of D-serine from L-serine. This suggests that O-Sulfo-D-serine may also interact with this or other enzymes involved in D-amino acid metabolism. This guide will delve into the knowns and logical inferences surrounding O-Sulfo-D-serine to facilitate further scientific inquiry.
Chemical and Physical Properties
A summary of the key chemical and physical properties of O-Sulfo-D-serine is presented in the table below. These data are compiled from various chemical supplier databases and extrapolated from the known properties of similar compounds.
| Property | Value | Source |
| CAS Number | 19794-48-0 | [1] |
| Molecular Formula | C₃H₇NO₆S | [1] |
| Molecular Weight | 185.16 g/mol | [1] |
| IUPAC Name | (2R)-2-amino-3-(sulfooxy)propanoic acid | N/A |
| Synonyms | H-D-Ser(SO₃H)-OH, D-Serine O-sulfate | [1] |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in water (predicted) | N/A |
| pKa | -3.95 ± 0.18 (Predicted) | N/A |
Synthesis of O-Sulfo-D-serine
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for O-Sulfo-D-serine.
Experimental Protocol (Hypothetical)
-
Protection of D-Serine:
-
Dissolve D-serine in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Add a base (e.g., sodium hydroxide) to deprotonate the amino group.
-
Introduce an amino-protecting group, such as di-tert-butyl dicarbonate (Boc₂O), and stir at room temperature.
-
After the reaction is complete, acidify the mixture and extract the Boc-D-serine.
-
Protect the carboxyl group, for example, as a benzyl ester (OBn) by reacting with benzyl bromide in the presence of a base like triethylamine.
-
-
O-Sulfation:
-
Dissolve the protected D-serine (e.g., Boc-D-Ser-OBn) in a dry, aprotic solvent such as pyridine or dichloromethane.
-
Cool the solution in an ice bath.
-
Add a sulfating agent, such as a sulfur trioxide pyridine complex, portion-wise while maintaining the low temperature.
-
Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).
-
Quench the reaction by the addition of water or a buffer solution.
-
-
Deprotection:
-
Remove the benzyl ester protecting group via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst).
-
Remove the Boc protecting group by treatment with a strong acid, such as trifluoroacetic acid (TFA).
-
Purify the final product, O-Sulfo-D-serine, using techniques such as ion-exchange chromatography or recrystallization.
-
Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of O-Sulfo-D-serine is scarce. However, based on the known roles of D-serine and O-Sulfo-L-serine, we can infer its likely interactions and effects on key signaling pathways.
Interaction with Serine Racemase
Serine racemase is the enzyme responsible for the conversion of L-serine to D-serine. O-Sulfo-L-serine has been shown to be a potent inhibitor of this enzyme.[2] It is therefore highly probable that O-Sulfo-D-serine also interacts with serine racemase, potentially as an inhibitor or a substrate for a different reaction.
Caption: Potential inhibitory role of O-Sulfo-D-serine on serine racemase.
Modulation of NMDA Receptor Signaling
D-serine is a critical co-agonist at the glycine site of the NMDA receptor.[3] The sulfation of the hydroxyl group in O-Sulfo-D-serine likely alters its ability to bind to and activate the NMDA receptor. It may act as a competitive antagonist, a partial agonist, or an allosteric modulator. Investigating this interaction is a key area for future research.
Caption: Postulated modulation of NMDA receptor signaling by O-Sulfo-D-serine.
Experimental Protocols for Biological Evaluation
To elucidate the biological functions of O-Sulfo-D-serine, a series of in vitro and in vivo experiments are necessary. The following are suggested experimental protocols.
In Vitro Enzyme Inhibition Assay (Serine Racemase)
This protocol is adapted from methods used to study the inhibition of serine racemase by O-Sulfo-L-serine.[2]
-
Enzyme Preparation: Purify recombinant serine racemase.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, pyridoxal 5'-phosphate (PLP), and L-serine.
-
Inhibition Study: Add varying concentrations of O-Sulfo-D-serine to the reaction mixture.
-
Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at 37°C.
-
Quantification of D-serine: Stop the reaction and quantify the amount of D-serine produced using high-performance liquid chromatography (HPLC) with a chiral column or a D-amino acid oxidase-based assay.
-
Data Analysis: Determine the IC₅₀ value of O-Sulfo-D-serine for serine racemase inhibition.
Electrophysiological Assessment of NMDA Receptor Activity
This protocol uses patch-clamp electrophysiology to assess the effect of O-Sulfo-D-serine on NMDA receptor currents in cultured neurons or brain slices.[4]
-
Cell/Tissue Preparation: Prepare primary neuronal cultures or acute brain slices.
-
Recording Setup: Use whole-cell patch-clamp configuration to record synaptic currents.
-
Application of Agonists: Apply glutamate and D-serine to elicit NMDA receptor-mediated currents.
-
Application of O-Sulfo-D-serine: Co-apply or pre-apply O-Sulfo-D-serine at various concentrations.
-
Data Acquisition and Analysis: Measure the amplitude and kinetics of the NMDA receptor currents in the presence and absence of O-Sulfo-D-serine to determine its effect (e.g., agonism, antagonism, or modulation).
Conclusion and Future Directions
O-Sulfo-D-serine is a largely uncharacterized compound with significant potential for research and therapeutic development. Based on the known biological roles of D-serine and the inhibitory activity of O-Sulfo-L-serine on serine racemase, O-Sulfo-D-serine is a prime candidate for investigation as a modulator of NMDA receptor activity and an inhibitor of D-amino acid metabolism.
Future research should focus on:
-
Developing and optimizing a robust synthetic route for O-Sulfo-D-serine.
-
Conducting detailed in vitro studies to confirm its interaction with serine racemase and other related enzymes.
-
Elucidating its precise mechanism of action at the NMDA receptor.
-
Performing in vivo studies to assess its pharmacokinetic properties and its effects on neurological processes and disease models.
This technical guide provides a starting point for these investigations, summarizing the current state of knowledge and outlining a clear path for future research into this promising molecule.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS) [frontiersin.org]
- 4. Early involvement of D-serine in β-amyloid-dependent pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide to H-D-Ser(SO3H)-OH for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of H-D-Ser(SO3H)-OH, also known as O-Sulfo-D-serine, a key compound for neurological research. Given the initial ambiguity in nomenclature, it is critical to clarify that the stable, commercially available compound for research is the sulfonic acid derivative (–SO3H), not the highly unstable sulfenic acid form (–SOH). This guide details its commercial availability, its role in N-methyl-D-aspartate (NMDA) receptor signaling, and relevant experimental protocols.
Commercial Supplier and Related Compounds
H-D-Ser(SO3H)-OH is a specialized chemical, and its availability is limited. However, it can be acquired for research purposes. For broader context, suppliers of the parent compound, D-Serine, and the L-isomer, L-Serine O-sulfate, are also included as they may be relevant for comparative studies.
| Compound Name | Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |
| O-Sulfo-D-serine | Santa Cruz Biotechnology | sc-224407 | 19794-48-0 | C₃H₇NO₆S | 185.16 | Research Grade | For Research Use Only.[1] |
| L-Serine O-sulfate potassium salt | Sigma-Aldrich | S0877 | 17436-02-1 | C₃H₆KNO₆S | 223.25 | Not Specified | |
| D-Serine | Spectrum Chemical | S1323 | 312-84-5 | C₃H₇NO₃ | 105.09 | ≥98.5% | Suitable for general research use. |
| D-Serine | Thermo Fisher Scientific | A12633 | 312-84-5 | C₃H₇NO₃ | 105.09 | 98% | |
| D-Serine | RayBiotech | 331-11367-1 | 312-84-5 | C₃H₇NO₃ | 105.09 | 99.31% |
Core Signaling Pathway: NMDA Receptor Co-agonism
D-Serine is a crucial co-agonist at the glycine site of the NMDA receptor, a glutamate-gated ion channel vital for synaptic plasticity, learning, and memory.[2] H-D-Ser(SO3H)-OH, as a D-Serine analog, is investigated for its potential to modulate this pathway. The binding of both glutamate and a co-agonist (like D-Serine) is required for the NMDA receptor channel to open, allowing Ca²⁺ influx and triggering downstream signaling cascades.
Caption: NMDA receptor activation by glutamate and a co-agonist like D-Serine.
Experimental Protocols
NMDA Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of H-D-Ser(SO3H)-OH for the NMDA receptor glycine site using a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final synaptic membrane pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the following in order:
-
Assay Buffer (50 mM Tris-HCl, pH 7.4).
-
A fixed concentration of a radiolabeled antagonist for the glycine site (e.g., [³H]MDL 105,519).
-
Varying concentrations of the competitor compound, H-D-Ser(SO3H)-OH (typically from 1 nM to 1 mM).
-
Synaptic membrane preparation (approximately 100-200 µg of protein).
-
-
For non-specific binding determination, add a high concentration (e.g., 1 mM) of unlabeled glycine to a set of wells.
-
Incubate the plate at 4°C for 30 minutes.
-
-
Detection and Analysis:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound and free radioligand.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the H-D-Ser(SO3H)-OH concentration and determine the inhibition constant (Ki) using non-linear regression analysis.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the NMDA receptor binding assay.
Caption: Workflow for a competitive NMDA receptor binding experiment.
References
Technical Guide: Physicochemical Properties of D-Cysteinesulfenic Acid
This guide provides the fundamental physicochemical properties of D-Cysteinesulfenic acid, a derivative of the amino acid D-cysteine. The nomenclature "H-D-Ser(SOH)-OH" is chemically ambiguous; "Ser" denotes serine, which lacks a sulfur atom. The "(SOH)" functional group suggests a sulfenic acid moiety, which is characteristic of a modified cysteine. Therefore, this document pertains to D-Cysteinesulfenic acid.
Molecular Formula and Weight
A clear understanding of the molecular composition is fundamental for all experimental and theoretical work. The precise molecular weight is crucial for stoichiometric calculations in chemical reactions, preparation of solutions with specific molar concentrations, and for mass spectrometry analysis.
| Property | Value |
| Molecular Formula | C₃H₇NO₃S |
| Molecular Weight | 137.16 g/mol [1][2] |
Chemical Structure
The three-dimensional arrangement of atoms and chemical bonds within a molecule dictates its reactivity and interaction with other molecules.
Diagram of the chemical structure of D-Cysteinesulfenic acid.
Caption: 2D structure of D-Cysteinesulfenic acid.
Further Information
Cysteinesulfenic acid is a key intermediate in the oxidation of cysteine.[3] It plays a significant role in redox signaling and is involved in various enzymatic catalytic processes.[1][2] The sulfenic acid moiety is highly reactive and can undergo further oxidation to sulfinic acid (C₃H₇NO₄S) or sulfonic acid (C₃H₇NO₆S).[3]
References
The Potential Physiological Relevance of D-Sulfoserine: A Hypothetical Exploration
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
While the physiological roles of the NMDA receptor co-agonist D-serine are well-established, the existence and function of its sulfated counterpart, D-sulfoserine, remain unexplored. This document posits a hypothetical framework for the physiological relevance of D-sulfoserine, drawing parallels from the known biochemistry of D-serine, sulfur-containing amino acids, and the structural requirements of the NMDA receptor's glycine binding site. We propose potential biosynthetic and metabolic pathways, predict its interaction with the NMDA receptor, and outline experimental approaches to investigate these hypotheses. This whitepaper aims to stimulate research into a potentially novel neuromodulator and therapeutic target.
Introduction
D-serine is a crucial endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a pivotal role in synaptic plasticity, learning, and memory.[1] Its levels in the brain are tightly regulated by the synthesizing enzyme, serine racemase, and the degrading enzyme, D-amino acid oxidase (DAO). Post-translational modifications of amino acids can significantly alter their biological activity. One such modification is sulfation, a process that adds a sulfo group (-SO3-) to a hydroxyl moiety, often modulating protein-protein interactions and receptor binding. O-sulfonation of serine is a known, albeit less common, post-translational modification.[2][3] This raises the intriguing possibility of the existence of D-sulfoserine in biological systems and its potential as a novel neuromodulator. This document explores the hypothetical physiological relevance of D-sulfoserine.
Hypothetical Biosynthesis and Metabolism of D-Sulfoserine
The endogenous synthesis of D-sulfoserine has not been documented. Based on known enzymatic pathways, we propose two plausible biosynthetic routes.
2.1. Proposed Biosynthetic Pathways
-
Pathway 1: Sulfation of D-serine. The most direct route would involve the post-synthesis sulfation of D-serine. This reaction would be catalyzed by a sulfotransferase, utilizing 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor.[4][5][6][7][8] While sulfotransferases acting on D-amino acids are not well-characterized, the existence of serine/threonine sulfotransferases suggests this is a plausible mechanism.[2][9]
-
Pathway 2: Racemization of L-sulfoserine. This pathway would involve the initial sulfation of L-serine to form L-sulfoserine, followed by its racemization to D-sulfoserine by serine racemase. However, studies on the substrate specificity of serine racemase have shown that while it can bind L-serine-O-sulfate, it primarily catalyzes a β-elimination reaction to produce pyruvate, rather than racemization.[10][11][12] This suggests that this pathway is less likely.
2.2. Proposed Metabolic Pathway
The primary enzyme for D-serine degradation is D-amino acid oxidase (DAO).[13] DAO exhibits a preference for neutral D-amino acids and has poor activity towards acidic D-amino acids like D-aspartate.[14][15] The addition of a highly acidic sulfate group to D-serine would likely render D-sulfoserine a poor substrate for DAO. This could imply that if D-sulfoserine is endogenously produced, it may have a longer half-life than D-serine, potentially leading to more sustained signaling.
Visualizing the Hypothetical Pathways
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 3. O-sulfonation of serine and threonine: mass spectrometric detection and characterization of a new posttranslational modification in diverse proteins throughout the eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Sulfation Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Human 3'-phosphoadenosine 5'-phosphosulfate (PAPS) synthase: biochemistry, molecular biology and genetic deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3'-Phosphoadenosine-5'-phosphosulfate - Wikipedia [en.wikipedia.org]
- 7. 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) Synthases, Naturally Fragile Enzymes Specifically Stabilized by Nucleotide Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ddescholar.acemap.info [ddescholar.acemap.info]
- 9. Sulfation, the Up-and-Coming Post-Translational Modification: Its Role and Mechanism in Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 14. Engineering the substrate specificity of D-amino-acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
Methodological & Application
Application Notes and Protocols: H-D-Ser(SOH)-OH for In Vitro Neuronal Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for the in vitro evaluation of H-D-Ser(SOH)-OH, a novel D-Serine derivative, for its potential neuroprotective effects. While specific data on this compound is not yet available in published literature, this document outlines detailed protocols for its investigation based on the known roles of its parent compound, D-Serine, as a critical co-agonist of N-methyl-D-aspartate (NMDA) receptors.[1][2] The protocols described herein cover primary cortical neuron culture, assessment of neuroprotection against glutamate-induced excitotoxicity, and analysis of downstream signaling pathways. This guide serves as a foundational resource for researchers seeking to characterize the bioactivity of novel neuroprotective drug candidates.
Introduction
D-Serine is an endogenous gliotransmitter that plays a crucial role in modulating synaptic plasticity and neuronal survival through its interaction with the glycine-binding site of the NMDA receptor.[1][3] Dysregulation of D-Serine levels has been implicated in various neurological disorders, making the NMDA receptor signaling pathway a key target for therapeutic intervention. The novel compound this compound, a sulfinylated derivative of D-Serine, is a candidate for investigation due to its potential for altered potency, stability, or receptor interaction at the NMDA receptor complex.
This document provides a detailed methodology for researchers to:
-
Establish and maintain primary cortical neuron cultures.
-
Evaluate the neuroprotective efficacy of this compound against glutamate-induced excitotoxicity.
-
Quantify changes in neuronal viability and apoptosis.
-
Hypothesize and visualize the potential signaling pathway of action.
Experimental Protocols
Primary Cortical Neuron Culture
This protocol details the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups, a widely used model for in vitro neurological studies.[4][5]
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Neurobasal Plus Medium supplemented with B-27 Plus[5]
-
L-glutamine
-
Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates/coverslips[6]
-
Papain and DNase I[4]
-
Hanks' Balanced Salt Solution (HBSS)
-
Fetal Bovine Serum (FBS)
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Plate Coating: Coat culture vessels with Poly-D-lysine solution for at least 1 hour at 37°C. Rinse thoroughly with sterile distilled water and allow to dry completely before use.[5]
-
Tissue Dissection: Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols. Dissect the cerebral cortices from E18 embryos in ice-cold HBSS.[4][6]
-
Enzymatic Digestion: Transfer the cortical tissue to a tube containing a papain and DNase I solution in HBSS. Incubate at 37°C for 20-30 minutes with gentle agitation every 5 minutes.[5]
-
Cell Dissociation: Stop the digestion by adding an equal volume of HBSS containing 10% FBS. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.[4]
-
Cell Plating: Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in complete Neurobasal Plus medium. Perform a cell count using a hemocytometer. Plate the neurons at a density of 1 x 10^5 cells/well in a 48-well plate.[5]
-
Cell Maintenance: Incubate the cultures at 37°C in a humidified 5% CO2 atmosphere. Perform a half-media change every 3-4 days.[4]
Neuroprotection Assay: Glutamate-Induced Excitotoxicity
This assay evaluates the ability of this compound to protect primary cortical neurons from cell death induced by excessive glutamate exposure.
Materials:
-
Primary cortical neurons (cultured for 7-10 days in vitro)
-
This compound stock solution (dissolved in sterile water or appropriate vehicle)
-
Glutamate stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagents
-
Plate reader
Procedure:
-
Compound Pre-treatment: After 7 days in culture, treat the neurons with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) for 2 hours. Include a vehicle-only control group.
-
Glutamate Challenge: Following pre-treatment, expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for 24 hours. A negative control group (no glutamate, no compound) and a positive control group (glutamate, no compound) should be included.
-
Assessment of Neuronal Viability: After the 24-hour incubation, assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours at 37°C. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Data Analysis: Express cell viability as a percentage of the negative control.
Data Presentation
Quantitative data from the neuroprotection assay should be summarized in a clear and structured table for easy comparison.
| Treatment Group | Concentration | Mean Cell Viability (%) | Standard Deviation |
| Negative Control | - | 100 | ± 5.2 |
| Positive Control (Glutamate) | 100 µM | 45.3 | ± 4.8 |
| This compound + Glutamate | 1 µM | 52.1 | ± 5.5 |
| This compound + Glutamate | 10 µM | 78.6 | ± 6.1 |
| This compound + Glutamate | 100 µM | 92.4 | ± 5.9 |
Table 1: Hypothetical neuroprotective effects of this compound on glutamate-induced excitotoxicity in primary cortical neurons.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the key steps in the in vitro screening of this compound for neuroprotective activity.
Figure 1: Experimental workflow for assessing the neuroprotective effects of this compound.
Hypothesized Signaling Pathway
Based on the function of D-Serine, this compound is hypothesized to act as a co-agonist at the NMDA receptor, modulating downstream signaling cascades to promote neuronal survival.
Figure 2: Hypothesized signaling pathway of this compound at the NMDA receptor.
Conclusion
The protocols and methodologies outlined in these application notes provide a robust starting point for the investigation of this compound as a potential neuroprotective agent. By following these detailed procedures, researchers can effectively culture primary neurons, induce a relevant pathological insult, and quantify the therapeutic potential of this novel compound. The provided diagrams offer a clear visual representation of the experimental process and the underlying biological rationale. Further studies will be necessary to fully elucidate the specific mechanisms of action and therapeutic window of this compound.
References
- 1. Frontiers | D-serine as a gliotransmitter and its roles in brain development and disease [frontiersin.org]
- 2. [PDF] D-serine as a gliotransmitter and its roles in brain development and disease | Semantic Scholar [semanticscholar.org]
- 3. D-serine signalling as a prominent determinant of neuronal-glial dialogue in the healthy and diseased brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Culturing Rat Cortical Neurons: R&D Systems [rndsystems.com]
- 5. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Primary Neuron Cultures: Techniques, Applications, and Yields — Stretchable microelectrode arrays for in vitro biomedical research [bmseed.com]
Application Notes and Protocols for H-D-Ser(SOH)-OH in Electrophysiology Patch Clamp
Introduction
H-D-Ser(SOH)-OH, a sulfenic acid derivative of D-serine, is a novel compound with potential applications in the study of synaptic transmission and neuronal excitability. D-serine is a well-established co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial ion channel involved in synaptic plasticity, learning, and memory. The introduction of a sulfenic acid group to the D-serine backbone may confer unique modulatory properties on the NMDA receptor or other neuronal targets. Sulfenic acid modifications are known to be involved in redox signaling and can be highly reactive, suggesting that this compound could act as a redox-sensitive modulator of ion channel function.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in patch-clamp electrophysiology. The protocols outlined below are designed to characterize the effects of this compound on NMDA receptor-mediated currents, but can be adapted for the study of other ion channels.
Hypothesized Mechanism of Action
The primary hypothesized target of this compound is the glycine-binding site on the GluN1 subunit of the NMDA receptor. By binding to this site, it is expected to facilitate the opening of the ion channel in the presence of the primary agonist, glutamate. The sulfenic acid moiety may introduce redox-dependent modulation, potentially altering the affinity of the compound for the receptor or influencing the gating properties of the channel.
Figure 1: Hypothesized signaling pathway of this compound at the NMDA receptor.
Experimental Protocols
Whole-Cell Patch-Clamp Recordings of NMDA Receptor Currents
This protocol describes the methodology for recording NMDA receptor-mediated currents from cultured cells (e.g., HEK293T cells) transiently expressing recombinant NMDA receptors.
a. Cell Culture and Transfection
-
Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
For transfection, plate cells onto glass coverslips in a 35 mm dish at a density of 2 x 10^5 cells/dish.
-
Transfect cells with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A) and a fluorescent reporter (e.g., GFP) using a suitable transfection reagent.
-
Allow cells to express the receptors for 24-48 hours before recording.
b. Preparation of Solutions
| Solution | Components |
| External Solution (in mM) | 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. |
| Internal Solution (in mM) | 130 CsCl, 10 NaCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.2 GTP-Na. pH adjusted to 7.2 with CsOH. |
| Agonist Solution (in mM) | External solution + 1 Glutamate and 0.1 Glycine (as a control co-agonist). |
| This compound Stock | Prepare a 100 mM stock solution in deionized water or a suitable solvent. Store at -20°C. Further dilutions should be made in the external solution on the day of the experiment. |
c. Electrophysiological Recording
-
Transfer a coverslip with transfected cells to the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the cells with the external solution at a rate of 1-2 mL/min.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Identify transfected cells by GFP fluorescence.
-
Establish a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply the agonist solution to elicit NMDA receptor currents.
-
After obtaining a stable baseline response, co-apply the agonist solution with varying concentrations of this compound.
-
Wash the cell with the external solution between applications to allow for recovery.
d. Data Acquisition and Analysis
-
Record currents using a patch-clamp amplifier and a data acquisition system.
-
Filter the currents at 2 kHz and digitize at 10 kHz.
-
Measure the peak amplitude of the elicited currents.
-
Normalize the responses to the control agonist application.
-
Construct a concentration-response curve and fit the data with the Hill equation to determine the EC50 or IC50.
Figure 2: Experimental workflow for whole-cell patch-clamp recordings.
Data Presentation
The following tables present hypothetical data that could be obtained from the experiments described above.
Table 1: Concentration-Response Data for this compound on GluN1/GluN2A Receptors
| Concentration (µM) | Normalized Current (%) |
| 0.1 | 10 ± 2 |
| 1 | 45 ± 5 |
| 10 | 85 ± 7 |
| 100 | 98 ± 3 |
| 1000 | 101 ± 2 |
Table 2: Pharmacological Profile of this compound
| Parameter | Value |
| EC50 | 1.5 ± 0.3 µM |
| Hill Slope | 1.2 ± 0.1 |
| Emax | 102 ± 3 % |
Conclusion
The protocols and information provided in these application notes serve as a starting point for investigating the electrophysiological effects of this compound. Researchers are encouraged to adapt and optimize these methods for their specific experimental needs. The unique chemical nature of this compound makes it a promising tool for exploring the redox modulation of NMDA receptors and its implications for neuronal function and disease.
Application Notes and Protocols for NMDA Receptor Binding Assay with D-Sulfoserine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in excitatory synaptic transmission, synaptic plasticity, learning, and memory. The NMDA receptor is unique in that its activation requires the binding of both glutamate to the GluN2 subunit and a co-agonist, such as glycine or D-serine, to the glycine binding site on the GluN1 subunit.[1][2][3] This co-agonist site represents a key target for modulating NMDA receptor activity for therapeutic purposes. D-sulfoserine is an analog of D-serine and is expected to interact with the glycine binding site on the NMDA receptor.
These application notes provide a detailed protocol for a competitive radioligand binding assay to characterize the interaction of D-sulfoserine with the NMDA receptor glycine site. The protocol is designed to be adaptable for use with various radioligands and tissue preparations.
Data Presentation
Table 1: Binding Affinities of Known Ligands at the NMDA Receptor Glycine Site
| Compound | Radioligand | Tissue Source | Ki (nM) | Reference |
| Glycine | [³H]Glycine | Rat Cortical Membranes | 40 | [4] |
| D-Serine | [³H]Glycine | Rat Cortical Membranes | ~3x more potent than glycine | [5] |
| MDL 105,519 | [³H]MDL 105,519 | Rat Brain Membranes | 3.77 (Kd) | [6] |
| 7-Chlorokynurenic acid | [³H]Glycine | Rat Cultured Cortical Neurones | 19 (Kb) | [7] |
| L-695,902 | [³H]Glycine | Rat Cultured Cortical Neurones | 2600 (Kb) | [7] |
Table 2: Example of Competitive Binding Assay Data Layout
| D-Sulfoserine Conc. (M) | [³H]Radioligand Bound (DPM/cpm) - Total | [³H]Radioligand Bound (DPM/cpm) - Non-specific | [³H]Radioligand Bound (DPM/cpm) - Specific | % Inhibition |
| 1.00E-10 | ||||
| 1.00E-09 | ||||
| 1.00E-08 | ||||
| 1.00E-07 | ||||
| 1.00E-06 | ||||
| 1.00E-05 | ||||
| 1.00E-04 | ||||
| 1.00E-03 |
DPM: Disintegrations per minute; cpm: counts per minute
Experimental Protocols
Protocol 1: Membrane Preparation from Rat Brain
This protocol describes the preparation of crude synaptic membranes from rat brain, a common source of NMDA receptors for binding assays.
Materials:
-
Whole rat brains (cortex or hippocampus are enriched in NMDA receptors)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Centrifuge and appropriate tubes
-
Glass-Teflon homogenizer
Procedure:
-
Dissect the desired brain region (e.g., cortex) on ice.
-
Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a glass-Teflon homogenizer (10-12 strokes at 800 rpm).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.
-
Resuspend the pellet in fresh, ice-cold Homogenization Buffer.
-
Repeat the centrifugation and resuspension steps two more times to wash the membranes.
-
After the final wash, resuspend the pellet in a small volume of Homogenization Buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Store the membrane preparation in aliquots at -80°C until use.
Protocol 2: Competitive NMDA Receptor Glycine Site Binding Assay
This protocol details a competitive binding assay to determine the affinity of D-sulfoserine for the NMDA receptor glycine site using a radiolabeled antagonist, such as [³H]MDL 105,519.
Materials:
-
Prepared rat brain membranes
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]MDL 105,519 (or another suitable glycine site radioligand)
-
Unlabeled Ligands: D-sulfoserine, Glycine (for non-specific binding determination)
-
96-well microplates
-
Scintillation vials and scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Assay Setup:
-
On ice, prepare assay tubes or a 96-well plate.
-
For each concentration of D-sulfoserine, prepare triplicate wells.
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of radioligand solution (e.g., a final concentration of 1-5 nM [³H]MDL 105,519), and 100 µL of the membrane preparation (50-100 µg of protein).
-
Competitor Wells: Add 50 µL of D-sulfoserine solution at various concentrations (e.g., ranging from 10⁻¹⁰ M to 10⁻³ M), 50 µL of radioligand solution, and 100 µL of the membrane preparation.
-
Non-specific Binding: Add 50 µL of a high concentration of unlabeled glycine (e.g., 1 mM), 50 µL of radioligand solution, and 100 µL of the membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature (or 4°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes). The optimal time should be determined in preliminary experiments.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters under vacuum.
-
Wash the filters rapidly with 3 x 3 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to sit for several hours in the dark to allow the filter to dissolve and to reduce chemiluminescence.
-
Count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the D-sulfoserine concentration.
-
Fit the data using a non-linear regression analysis to determine the IC50 value (the concentration of D-sulfoserine that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) for D-sulfoserine using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Note on D-Sulfoserine Concentration: As the binding affinity of D-sulfoserine is not established, a wide concentration range should be tested initially (e.g., 1 nM to 1 mM) to determine the approximate IC50. Subsequent experiments can then use a more focused concentration range around the estimated IC50.
Mandatory Visualizations
Caption: NMDA Receptor Signaling Pathway.
Caption: Experimental Workflow for Competitive Binding Assay.
Caption: Principle of Competitive Binding.
References
- 1. Excitatory and inhibitory D-serine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiological analysis of the modulation of NMDA-receptors function by D-serine and glycine in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The NMDA receptor ‘glycine modulatory site’ in schizophrenia: d-serine, glycine, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia [frontiersin.org]
- 6. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the true affinity of glycine for its binding site at the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of H-D-Ser(SOH)-OH in Tissue via HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of D-amino acids and their metabolites in biological tissues is a burgeoning field of research, with implications for neuroscience, disease pathology, and drug development. One such metabolite of interest is D-cysteine sulfinic acid (H-D-Ser(SOH)-OH), an oxidized form of the D-amino acid D-cysteine. While numerous HPLC methods have been established for the detection of D-serine and other amino acids in tissue, a specific, validated method for the direct quantification of free this compound is not extensively documented in current literature.[1][2][3][4][5][6]
This document provides a proposed, robust HPLC method for the detection and quantification of this compound in tissue samples. The methodology is based on well-established principles of pre-column derivatization with o-phthaldialdehyde (OPA) and a chiral thiol, followed by reversed-phase HPLC with fluorescence detection.[2][7][8][9][10][11][12] This approach is widely used for the sensitive and chiral separation of amino acids.[8][10] The protocols provided herein are intended to serve as a comprehensive guide for researchers to develop and validate a method for analyzing this novel analyte.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the proposed experimental workflow for the analysis of this compound from tissue samples.
Caption: Experimental workflow for this compound analysis.
Proposed HPLC Method: Quantitative Data Summary
As this is a proposed method, the following table summarizes the projected performance characteristics based on typical results for similar amino acid analyses using OPA/NAC derivatization and HPLC with fluorescence detection. These values should be experimentally determined during method validation.
| Parameter | Projected Value/Range | Notes |
| Analyte | This compound | |
| Derivatization Agent | o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC) | Forms a fluorescent, chiral derivative. |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Standard for amino acid analysis. |
| Mobile Phase A | Aqueous buffer (e.g., sodium acetate, pH 6.5) | |
| Mobile Phase B | Acetonitrile/Methanol mixture | |
| Detection | Fluorescence | Ex: ~340 nm, Em: ~450 nm |
| Retention Time | Analyte-specific, to be determined | Will be influenced by the sulfinic acid group. |
| Limit of Detection (LOD) | 1-10 fmol/injection | Based on typical sensitivity for OPA derivatives. |
| Limit of Quantification (LOQ) | 5-30 fmol/injection | |
| Linearity Range | 0.1 - 100 µM | |
| Precision (%RSD) | < 10% | For both intra- and inter-day precision. |
| Accuracy (% Recovery) | 90-110% |
Experimental Protocols
Reagent and Standard Preparation
-
Perchloric Acid (PCA), 0.4 M: Dilute concentrated PCA in HPLC-grade water.
-
Potassium Carbonate (K2CO3), 2 M: Dissolve K2CO3 in HPLC-grade water.
-
Borate Buffer, 0.4 M, pH 10.4: Prepare by dissolving boric acid in water and adjusting the pH with concentrated NaOH.
-
OPA Reagent: Dissolve 50 mg of o-phthaldialdehyde in 1.25 mL of methanol. Add 11.25 mL of 0.4 M borate buffer (pH 10.4) and 50 µL of N-acetyl-L-cysteine (NAC) solution (100 mg/mL in water). This reagent should be prepared fresh daily.
-
This compound Stock Solution (1 mM): Accurately weigh and dissolve this compound standard in 0.1 M HCl.
-
Working Standard Solutions: Prepare serial dilutions of the stock solution in 0.1 M HCl to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).
Tissue Sample Preparation
-
Weigh the frozen tissue sample (e.g., brain region) and record the weight.
-
Homogenize the tissue in 10 volumes of ice-cold 0.4 M PCA (e.g., 100 mg of tissue in 1 mL of PCA) using a sonicator or mechanical homogenizer.
-
Keep the samples on ice for 30 minutes to allow for complete protein precipitation.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
Neutralize the supernatant by adding an appropriate volume of 2 M K2CO3. Monitor the pH to ensure it is near neutral (pH ~7). The addition of K2CO3 will precipitate the perchlorate as potassium perchlorate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the potassium perchlorate.
-
Filter the final supernatant through a 0.22 µm syringe filter into an autosampler vial.
Pre-column Derivatization
This procedure should be automated using an autosampler to ensure precise timing and reproducibility.[13]
-
In an autosampler vial, mix 10 µL of the prepared sample (or standard) with 40 µL of the OPA reagent.
-
Allow the reaction to proceed for exactly 2 minutes at room temperature.
-
Inject 20 µL of the reaction mixture onto the HPLC system.
HPLC and Detection Parameters
-
HPLC System: A standard HPLC system with a binary pump, cooled autosampler, column oven, and fluorescence detector.
-
Column: Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size.
-
Column Temperature: 30°C.
-
Mobile Phase A: 50 mM Sodium Acetate, pH 6.5.
-
Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-50% B (linear gradient)
-
20-25 min: 50-100% B (linear gradient)
-
25-30 min: 100% B (hold)
-
30-31 min: 100-10% B (linear gradient)
-
31-40 min: 10% B (re-equilibration)
-
-
Fluorescence Detector Settings:
-
Excitation Wavelength: 340 nm
-
Emission Wavelength: 450 nm
-
Quantification
-
Generate a calibration curve by plotting the peak area of the this compound derivative from the standard solutions against their known concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (R² > 0.99).
-
Determine the concentration of this compound in the tissue samples by interpolating their peak areas from the calibration curve.
-
Express the final concentration as nmol/g of tissue weight.
Concluding Remarks
The provided application note and protocol outline a comprehensive, albeit proposed, HPLC method for the detection and quantification of this compound in tissue. This method leverages the well-established and highly sensitive OPA/NAC pre-column derivatization technique coupled with fluorescence detection. It is crucial for researchers to perform a full method validation, including specificity, linearity, accuracy, precision, and stability, to ensure reliable and accurate results for this novel analyte. The successful implementation of this method will provide a valuable tool for investigating the role of D-cysteine sulfinic acid in biological systems.
References
- 1. Characterization by Tandem Mass Spectrometry of Stable Cysteine Sulfenic Acid in a Cysteine Switch Peptide of Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Proteomics Reveals New Targets of Cysteine Sulfinic Acid Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sfrbm.org [sfrbm.org]
- 5. helixchrom.com [helixchrom.com]
- 6. Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jascoinc.com [jascoinc.com]
- 12. researchgate.net [researchgate.net]
- 13. Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological materials. | Sigma-Aldrich [b2b.sigmaaldrich.com]
Application Notes and Protocols: H-D-Ser(SOH)-OH as a Tool for Studying Gliotransmission
Important Note for Researchers: A comprehensive search of scientific literature and chemical databases did not yield specific information for a compound named "H-D-Ser(SOH)-OH". This suggests that it may be a novel, unpublished agent, a compound known by a different nomenclature, or a theoretical molecule.
The following application notes and protocols are based on the presumed structure of a D-serine derivative with a sulfinic acid moiety (Ser(SOH)) and are provided as a predictive guide. The proposed mechanisms and experimental designs are extrapolated from the well-established role of D-serine as a key gliotransmitter and co-agonist of the N-methyl-D-aspartate (NMDA) receptor. Researchers should validate the fundamental properties of this compound before applying these protocols.
Introduction and Principle of Action
Gliotransmission, the release of neuroactive substances from glial cells, is a critical component of brain function, modulating synaptic transmission and plasticity. D-serine, released primarily from astrocytes, is a key gliotransmitter that serves as an essential co-agonist for synaptic NMDA receptors. The study of D-serine signaling is fundamental to understanding the complexities of astrocyte-neuron communication.
This compound, as a D-serine analog, is hypothesized to function as a tool to probe this pathway. Its potential mechanisms of action could include:
-
Direct NMDA Receptor Co-agonism: Acting as a substitute for D-serine at the NMDA receptor's glycine-binding site (GluN1 subunit).
-
Modulation of D-serine Metabolism: Potentially interacting with serine racemase (the enzyme that synthesizes D-serine) or D-amino acid oxidase (the enzyme that degrades it).
-
Altered Transport Characteristics: The sulfinic acid group may alter its affinity for amino acid transporters like Asc-1, affecting its synaptic availability.
These application notes provide a framework for characterizing this compound and subsequently using it to investigate gliotransmission.
Data Presentation: Comparative Effects of Gliotransmission Modulators
This table summarizes the predicted effects of this compound alongside known modulators of the D-serine pathway. This allows for a comparative analysis of experimental outcomes.
| Compound | Primary Mechanism | Typical Concentration | Predicted Effect on NMDAR-mediated EPSCs | Predicted Effect on LTP Induction |
| This compound | Hypothesized: NMDAR Co-agonist | To be determined (e.g., 1-100 µM) | Potentiation (if active) | Facilitation or rescue of impaired LTP |
| D-Serine | Endogenous NMDAR Co-agonist | 10-100 µM | Potentiation | Facilitation or rescue |
| D-Amino Acid Oxidase (DAAO) | Enzymatic Degradation of D-serine | 0.1-0.5 U/mL | Inhibition | Impairment |
| L-serine-O-sulfate | Serine Racemase Inhibitor | 20-100 µM | Inhibition | Impairment |
Experimental Protocols
Protocol 1: Characterization of this compound Activity at the NMDA Receptor
Objective: To determine if this compound acts as a co-agonist at the NMDA receptor and to establish its potency relative to D-serine.
Methodology: Whole-cell patch-clamp recordings from cultured neurons (e.g., hippocampal or cortical) or in acute brain slices.
Materials:
-
Cultured neurons or acute brain slices.
-
Patch-clamp electrophysiology setup.
-
External solution containing NMDA (e.g., 100 µM) and zero added glycine or D-serine.
-
Stock solutions of this compound and D-serine.
Procedure:
-
Establish a whole-cell recording from a neuron.
-
Clamp the neuron at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block of the NMDA receptor.
-
Perfuse the cell with the external solution containing NMDA but lacking a co-agonist to measure the baseline current.
-
Apply increasing concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM) and record the evoked inward current.
-
Wash out the compound between applications.
-
Perform a parallel dose-response curve for D-serine for comparison.
-
Plot the normalized current response against the agonist concentration to determine the EC₅₀ for both compounds.
Expected Outcome: If this compound is an NMDAR co-agonist, its application will induce a dose-dependent inward current in the presence of NMDA. The EC₅₀ value will quantify its potency.
Protocol 2: Investigating the Role of this compound in Synaptic Plasticity
Objective: To assess whether this compound can support or modulate long-term potentiation (LTP), a key form of synaptic plasticity dependent on NMDA receptor activation.
Methodology: Extracellular field potential recordings in acute hippocampal slices.
Materials:
-
Acute hippocampal slices (e.g., from rat or mouse).
-
Electrophysiology rig for field recordings.
-
Artificial cerebrospinal fluid (aCSF).
-
DAAO to remove endogenous D-serine.
-
This compound.
-
High-frequency stimulation (HFS) protocol for LTP induction.
Procedure:
-
Prepare acute hippocampal slices and allow them to recover.
-
Place a slice in the recording chamber and obtain stable baseline field excitatory postsynaptic potentials (fEPSPs) in the CA1 region by stimulating the Schaffer collaterals.
-
Perfuse the slice with aCSF containing DAAO (0.2 U/mL) to degrade endogenous D-serine. This should lead to a reduction in the fEPSP and impair LTP induction.
-
After confirming the impairment of synaptic transmission, apply this compound at a concentration determined from Protocol 1 (e.g., its EC₅₀).
-
Observe if this compound can rescue the fEPSP amplitude.
-
Deliver an HFS protocol (e.g., 1 train of 100 Hz for 1 second) to induce LTP.
-
Record the fEPSP slope for at least 60 minutes post-HFS.
-
Compare the magnitude of LTP in the presence of this compound to control slices (with DAAO alone) and slices where D-serine was used for rescue.
Expected Outcome: If this compound is a functional NMDAR co-agonist, it should rescue the LTP impairment caused by the enzymatic removal of endogenous D-serine.
Mandatory Visualizations
Caption: Hypothesized action of this compound in the tripartite synapse.
Caption: Workflow for testing this compound in a synaptic plasticity paradigm.
Caption: Logical framework for validating this compound as a research tool.
Application of D-sulfoserine in models of synaptic plasticity
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Note on D-Sulfoserine: Extensive literature searches did not yield specific information on the application of "D-sulfoserine" in models of synaptic plasticity. The following application notes and protocols are based on the well-researched NMDA receptor co-agonist, D-serine, which is presumed to be the compound of interest. Another structurally related compound, S-sulfocysteine, has been identified as an NMDA receptor agonist involved in neurodegeneration[1].
Introduction
D-serine is an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a pivotal role in synaptic plasticity, the cellular mechanism underlying learning and memory[2][3]. By binding to the glycine site on the GluN1 subunit of the NMDA receptor, D-serine facilitates the glutamate-induced opening of the receptor's ion channel, leading to calcium influx and the initiation of downstream signaling cascades that mediate long-term potentiation (LTP) and long-term depression (LTD)[2][4]. Astrocytes and neurons can both serve as sources of D-serine, and its availability at the synapse is a critical determinant of the threshold and magnitude of synaptic plasticity[5][6]. This document provides detailed application notes and experimental protocols for the use of D-serine in studying synaptic plasticity.
Data Presentation
The following tables summarize quantitative data on the application of D-serine in various synaptic plasticity experiments.
Table 1: Effective Concentrations of D-Serine in Synaptic Plasticity Models
| Application | Concentration | Model System | Effect | Reference |
| LTP Rescue | 100 µM | Hippocampal Slices (Rat) | Rescued LTP when endogenous glutamate was reduced. | [7] |
| LTP Enablement | 10 µM | Glia-Conditioned Medium Cultures | Enabled the induction of LTP. | [8] |
| LTD Enhancement | 10 µM | Hippocampal Slices (Mouse) | Significantly increased LTD magnitude in the presence of TBOA. | [9] |
| LTP Rescue (Ca2+ clamp) | 10 µM | Hippocampal Slices (Rat) | Rescued LTP when astrocytic Ca2+ was clamped. | [5] |
| Non-ionotropic LTD Blockade | 10 µM | Hippocampal Slices (Mouse) | Completely blocked non-ionotropic NMDAR-mediated LTD. | [10] |
Table 2: Effects of D-Serine on LTP and LTD Magnitude
| Condition | D-Serine Concentration | Change in Synaptic Strength | Experimental Details | Reference |
| LTP Rescue | 100 µM | Significantly enhanced TBS 25-induced LTP. | Theta-burst stimulation with reduced EPSPs. | [7] |
| LTD Enhancement | 10 µM | Increased depression of fEPSP slope. | Co-applied with 5 µM TBOA during 1 Hz stimulation. | [9] |
| Non-ionotropic LTD Blockade | 10 µM | fEPSP slope returned to baseline (from 80.2 ± 4.0% to 105.3 ± 3.7%). | In the presence of 100 µM MK801 during 1 Hz stimulation. | [10] |
| LTP in 5xFAD mice | 100 µM | Weaker enhancement in 1.5-2 and 3-4 month-old 5xFAD mice compared to WT. No significant change in 10-12 month-old 5xFAD mice. | Assessment of NMDAR fEPSP/PFV ratio. | [11] |
| LTP Restoration (Cocaine-treated rats) | 100 µM | Restored the ability to induce LTP. | High-frequency stimulation in nucleus accumbens slices. | [12] |
| LTD Restoration (Cocaine-treated rats) | 100 µM | Restored LTD inducibility. | Moderate frequency stimulation in nucleus accumbens slices. | [12] |
Experimental Protocols
Protocol 1: Induction of Long-Term Potentiation (LTP) in Hippocampal Slices with D-Serine
This protocol describes the induction of LTP in the CA1 region of the hippocampus using high-frequency stimulation (HFS) and the application of D-serine to modulate plasticity.
Materials:
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3.5 KCl, 1.5 MgSO4, 2.3 CaCl2, 26.2 NaHCO3, 1.2 NaH2PO4, and 11 glucose, saturated with 95% O2/5% CO2.
-
D-serine stock solution (e.g., 10 mM in water).
-
Dissection tools and vibratome for preparing hippocampal slices (300-400 µm thick).
-
Recording chamber and perfusion system.
-
Extracellular field potential recording setup (amplifier, digitizer, software).
-
Bipolar stimulating electrode.
-
Glass recording microelectrode filled with aCSF.
Procedure:
-
Slice Preparation: Prepare transverse hippocampal slices from a rodent brain in ice-cold aCSF. Allow slices to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour[11][13].
-
Slice Placement and Perfusion: Transfer a slice to the recording chamber and perfuse continuously with oxygenated aCSF at a flow rate of 2-3 ml/min. Maintain the temperature at 30-32°C.
-
Electrode Placement: Position the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.
-
Baseline Recording: Evoke field excitatory postsynaptic potentials (fEPSPs) at a low frequency (e.g., 0.05 Hz) and adjust the stimulation intensity to elicit a response that is 30-50% of the maximum amplitude. Record a stable baseline for at least 20-30 minutes.
-
D-Serine Application (Optional): To investigate the effect of exogenous D-serine, switch the perfusion to aCSF containing the desired concentration of D-serine (e.g., 10-100 µM) and allow it to equilibrate for at least 20 minutes before LTP induction[5][7][8].
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol. A common protocol is a single train of 100 pulses at 100 Hz for 1 second[11][14]. Other protocols like theta-burst stimulation (TBS) can also be used[7][8].
-
Post-Induction Recording: Continue recording fEPSPs at the baseline frequency for at least 60 minutes to monitor the potentiation of the synaptic response.
-
Data Analysis: Measure the slope of the fEPSP. Normalize the post-HFS fEPSP slopes to the average baseline slope. LTP is typically defined as a persistent increase in the fEPSP slope of at least 20% above baseline.
Protocol 2: Induction of Long-Term Depression (LTD) in Hippocampal Slices with D-Serine
This protocol details the induction of LTD in the CA1 region using low-frequency stimulation (LFS) and the use of D-serine to modulate this form of plasticity.
Materials:
-
Same as for the LTP protocol.
Procedure:
-
Slice Preparation and Recording Setup: Follow steps 1-4 of the LTP protocol to obtain a stable baseline recording of fEPSPs.
-
D-Serine Application (Optional): To test the effect of D-serine on LTD, perfuse the slice with aCSF containing the desired concentration of D-serine (e.g., 10 µM)[9][10].
-
LTD Induction: Induce LTD using a low-frequency stimulation (LFS) protocol. A standard protocol consists of 900 pulses delivered at 1 Hz[10].
-
Post-Induction Recording: Continue recording fEPSPs at the baseline frequency for at least 60 minutes to observe the depression of the synaptic response.
-
Data Analysis: Measure the fEPSP slope and normalize it to the baseline. LTD is characterized by a persistent decrease in the fEPSP slope of at least 20% below baseline.
Mandatory Visualizations
References
- 1. S-sulfocysteine/NMDA receptor–dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Serine: A key to synaptic plasticity? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Excitatory and inhibitory D-serine binding to the NMDA receptor | eLife [elifesciences.org]
- 4. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long term potentiation depends on release of D-serine from astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cell-type specific mechanisms of D-serine uptake and release in the brain [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. jneurosci.org [jneurosci.org]
- 11. Early involvement of D-serine in β-amyloid-dependent pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Circuit-specific changes in d-serine-dependent activation of the N-methyl-D-aspartate receptor in the aging hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. D-Serine Signaling and NMDAR-Mediated Synaptic Plasticity Are Regulated by System A-Type of Glutamine/D-Serine Dual Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effect of D-Serine on LTP and LTD
Disclaimer: Information regarding the specific compound H-D-Ser(SOH)-OH is not available in the reviewed literature. The following application notes and protocols are based on the closely related and well-researched NMDA receptor co-agonist, D-Serine . These protocols can serve as a foundational methodology for investigating the effects of novel serine derivatives on synaptic plasticity.
Introduction
Long-Term Potentiation (LTP) and Long-Term Depression (LTD) are fundamental forms of synaptic plasticity in the central nervous system, widely considered to be the cellular basis of learning and memory.[1][2] These processes involve persistent, activity-dependent changes in the efficacy of synaptic transmission. The N-methyl-D-aspartate receptor (NMDAR) is a critical component in the induction of both LTP and LTD.[1] D-serine is an endogenous co-agonist of the NMDAR, binding to the glycine site, and plays a crucial role in modulating NMDAR-dependent synaptic plasticity.[3][4] Dysregulation of D-serine levels has been implicated in various neurological and psychiatric disorders.[3] Therefore, understanding how compounds like D-serine and its derivatives affect LTP and LTD is of significant interest to researchers in neuroscience and drug development.
These application notes provide a detailed overview of the protocols used to measure the effects of D-serine on LTP and LTD in rodent hippocampal slices, a common ex vivo model for studying synaptic plasticity.
Data Presentation
The following tables summarize quantitative data on the effects of D-serine and related modulators on LTP and LTD, extracted from published studies.
Table 1: Effect of D-Serine and Related Modulators on Long-Term Potentiation (LTP)
| Compound/Condition | Concentration | Model System | Key Findings | Reference |
| D-Serine | Not specified | Anti-NMDAR encephalitis mouse model | Reversed impairment of LTP caused by anti-NMDAR antibodies. LTP increased from 117.17% to 166.91%. | [5] |
| SKF81297 (D1R-type agonist) | 10 µM | Wild-type mouse prefrontal cortex slices | Enhanced LTP magnitude to 83.66 ± 10.72%. | [6] |
| SKF81297 (D1R-type agonist) | 10 µM | Serine Racemase knockout (SR-/-) mouse prefrontal cortex slices | LTP magnitude was 61.64 ± 14.66%, indicating a role for D-serine in dopamine-modulated LTP. | [6] |
Table 2: Effect of D-Serine and Related Modulators on Long-Term Depression (LTD)
| Compound/Condition | Concentration | Model System | Key Findings | Reference |
| D-Serine | Not specified | Developing brain (parallel fiber-Purkinje cell synapses) | Facilitates long-term depression. | [7] |
| SKF81297 + PD128907 + LFS | 10 µM (SKF81297) | Wild-type mouse prefrontal cortex slices | Induced LTD of -32.39 ± 7.58%. | [6] |
| SKF81297 + PD128907 + LFS | 10 µM (SKF81297) | Serine Racemase knockout (SR-/-) mouse prefrontal cortex slices | LTD was significantly reduced to -12.20 ± 5.44%. | [6] |
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents, a standard procedure for ex vivo electrophysiological recordings.
Materials:
-
Rodent (mouse or rat)
-
Anesthesia (e.g., isoflurane)
-
Dissection tools (scissors, forceps)
-
Vibrating microtome (vibratome)
-
Ice-cold cutting solution (see composition below)
-
Artificial cerebrospinal fluid (aCSF) (see composition below)
-
Incubation chamber
-
Carbogen gas (95% O₂, 5% CO₂)
Solutions:
-
Cutting Solution (Sucrose-based): 210 mM Sucrose, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 7 mM MgCl₂, 0.5 mM CaCl₂, 10 mM D-glucose. Gassed with carbogen.
-
Artificial Cerebrospinal Fluid (aCSF): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 2 mM MgSO₄, 2 mM CaCl₂, 10 mM D-glucose. Gassed with carbogen.
Procedure:
-
Anesthetize the animal and decapitate.
-
Rapidly dissect the brain and place it in ice-cold cutting solution.
-
Isolate the hippocampus.
-
Mount the hippocampus onto the vibratome stage and cut 300-400 µm thick transverse slices in ice-cold cutting solution.
-
Transfer the slices to an incubation chamber containing aCSF at 32-34°C for at least 30 minutes to recover.
-
After recovery, maintain the slices at room temperature in aCSF gassed with carbogen until use.
Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recordings and LTP/LTD Induction
This protocol details the electrophysiological methods for recording synaptic responses and inducing LTP and LTD in the CA1 region of the hippocampus.
Materials:
-
Prepared hippocampal slices
-
Recording chamber with a perfusion system
-
Micromanipulators
-
Glass microelectrodes (for recording and stimulation)
-
Amplifier and digitizer
-
Data acquisition software
-
Stimulator
Procedure:
-
Place a hippocampal slice in the recording chamber and perfuse with aCSF at a constant rate (2-3 ml/min) at 28-30°C.
-
Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Baseline Recording: Deliver single pulses at a low frequency (e.g., 0.05 Hz) to evoke fEPSPs. Adjust the stimulation intensity to elicit a response that is 30-40% of the maximal fEPSP amplitude. Record a stable baseline for at least 20 minutes.
-
Application of D-Serine (or test compound): After establishing a stable baseline, perfuse the slice with aCSF containing the desired concentration of D-Serine.
-
LTP Induction: To induce LTP, deliver a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz for 1 second, separated by 20 seconds.
-
LTD Induction: To induce LTD, deliver a low-frequency stimulation (LFS) protocol, such as 900 pulses at 1 Hz.
-
Post-Induction Recording: Continue recording fEPSPs at the baseline frequency for at least 60 minutes to monitor the potentiation or depression of the synaptic response.
-
Data Analysis: The magnitude of LTP or LTD is typically quantified as the percentage change in the fEPSP slope from the baseline period.
Mandatory Visualizations
Signaling Pathway for D-Serine in NMDAR-Dependent Synaptic Plasticity
Caption: D-Serine acts as a co-agonist at the NMDA receptor, facilitating its activation by glutamate.
Experimental Workflow for Measuring LTP/LTD
Caption: Workflow for electrophysiological assessment of D-Serine's effect on LTP and LTD.
References
- 1. Long-Term Potentiation and Depression as Putative Mechanisms for Memory Formation - Neural Plasticity and Memory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Interplay of hippocampal long-term potentiation and long-term depression in enabling memory representations [ouci.dntb.gov.ua]
- 3. Frontiers | D-Serine and Serine Racemase Are Associated with PSD-95 and Glutamatergic Synapse Stability [frontiersin.org]
- 4. D-Serine: A key to synaptic plasticity? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. D-Serine disrupts Cbln1 and GluD1 interaction and affects Cbln1-dependent synaptic effects and nocifensive responses in the central amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Sulfoserine's Effect on Neuronal Migration and Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The precise establishment of neuronal circuits during development is fundamental for a properly functioning nervous system. This intricate process relies on the coordinated migration of newly born neurons from their place of origin to their final destination. Disruptions in neuronal migration can lead to severe neurodevelopmental disorders. A key player in regulating this process is the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor.
Activation of the NMDA receptor is crucial for neuronal differentiation and the establishment of synapses.[1] Emerging evidence indicates that NMDA receptor activity also modulates the migration of neurons.[1] Specifically, blockade of NMDA receptors has been shown to curtail neuronal migration, while enhancement of their activity can increase the rate of neuronal movement.[1] This suggests that the glutamatergic system, through NMDA receptors, plays an early and critical role in guiding neurons before they form synaptic connections.[1]
D-sulfoserine is a structural analog of D-serine, a potent co-agonist at the glycine site of the NMDA receptor. While D-serine binding is crucial for NMDA receptor activation, the introduction of a sulfo- group in D-sulfoserine suggests a potential alteration of this interaction. Based on the pharmacology of structurally related compounds, it is hypothesized that D-sulfoserine may act as an antagonist at the NMDA receptor. For instance, the anti-inflammatory drug sulfasalazine, which also contains a sulfo- group, has been shown to act as a noncompetitive NMDA receptor antagonist.[2]
Given the established role of NMDA receptor antagonism in inhibiting neuronal migration, D-sulfoserine is a compound of interest for investigating the molecular mechanisms of neuronal development and for the development of novel therapeutic agents targeting neurodevelopmental and neurological disorders. These notes and protocols provide a framework for the systematic investigation of D-sulfoserine's effects on neuronal migration and the underlying signaling pathways.
Quantitative Data Presentation
As there is currently a lack of published quantitative data on the specific effects of D-sulfoserine on neuronal migration, the following tables are provided as templates for researchers to structure their experimental findings.
Table 1: Effect of D-Sulfoserine on Neuronal Migration in Transwell Assay
| Treatment Group | Concentration (µM) | Number of Migrated Cells (Mean ± SEM) | % Inhibition of Migration |
| Vehicle Control | 0 | 0% | |
| D-Sulfoserine | 1 | ||
| D-Sulfoserine | 10 | ||
| D-Sulfoserine | 100 | ||
| Positive Control (e.g., MK-801) | 10 |
Table 2: Effect of D-Sulfoserine on Neuronal Migration Distance in Wound Healing Assay
| Treatment Group | Concentration (µM) | Initial Wound Width (µm) | Final Wound Width (µm) | Migration Distance (µm, Mean ± SEM) |
| Vehicle Control | 0 | |||
| D-Sulfoserine | 1 | |||
| D-Sulfoserine | 10 | |||
| D-Sulfoserine | 100 | |||
| Positive Control (e.g., MK-801) | 10 |
Table 3: Western Blot Analysis of Key Signaling Proteins in Neurons Treated with D-Sulfoserine
| Treatment Group | Concentration (µM) | p-Akt / Total Akt (Relative Density) | p-ERK1/2 / Total ERK1/2 (Relative Density) | p-CREB / Total CREB (Relative Density) | | :--- | :--- | :--- | :--- | | Vehicle Control | 0 | 1.0 | 1.0 | 1.0 | | D-Sulfoserine | 1 | | | | | D-Sulfoserine | 10 | | | | | D-Sulfoserine | 100 | | | | | Positive Control (e.g., MK-801) | 10 | | | |
Experimental Protocols
Protocol 1: Primary Neuronal Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups, a common model for studying neuronal development.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hank's Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
0.25% Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Euthanize the pregnant rat according to approved animal welfare protocols.
-
Dissect the uterine horns and remove the embryos.
-
Isolate the embryonic brains and place them in ice-cold HBSS.
-
Under a dissecting microscope, carefully remove the cortices and place them in a fresh tube with ice-cold HBSS.
-
Mince the cortical tissue into small pieces.
-
Aspirate the HBSS and add 0.25% Trypsin-EDTA. Incubate at 37°C for 15 minutes.
-
Inactivate the trypsin by adding an equal volume of media containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in supplemented Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto Poly-D-lysine coated plates at a desired density (e.g., 2 x 10^5 cells/cm^2).
-
Incubate the cultures at 37°C in a 5% CO2 humidified incubator.
-
After 24 hours, perform a half-medium change to remove cellular debris. Continue to change half of the medium every 3-4 days.
Protocol 2: Transwell (Boyden Chamber) Migration Assay
This assay is used to quantify the chemotactic migration of neurons towards a chemoattractant.
Materials:
-
Primary neuronal culture (see Protocol 1)
-
Transwell inserts with 8.0 µm pore size polycarbonate membranes
-
24-well companion plates
-
Chemoattractant (e.g., Brain-Derived Neurotrophic Factor, BDNF, at 100 ng/mL)
-
D-Sulfoserine and control compounds
-
Serum-free Neurobasal medium
-
4% Paraformaldehyde (PFA)
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
Culture primary neurons for 2-3 days in vitro.
-
Starve the neurons in serum-free Neurobasal medium for 4 hours prior to the assay.
-
In the lower chamber of the 24-well plate, add Neurobasal medium containing the chemoattractant (e.g., BDNF).
-
In the upper chamber (the Transwell insert), add the neuronal cell suspension (e.g., 1 x 10^5 cells) in serum-free medium.
-
Add D-Sulfoserine or control compounds to both the upper and lower chambers at the desired concentrations.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours.
-
After incubation, carefully remove the medium from the upper chamber.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.
-
Stain the nuclei of the migrated cells with DAPI for 10 minutes.
-
Wash the inserts with PBS.
-
Mount the membranes on a glass slide and visualize under a fluorescence microscope.
-
Count the number of migrated cells in several random fields of view for each condition.
Protocol 3: Immunocytochemistry for Neuronal Markers
This protocol allows for the visualization of neuronal morphology and the expression of specific proteins.
Materials:
-
Primary neurons cultured on Poly-D-lysine coated coverslips
-
4% Paraformaldehyde (PFA)
-
Phosphate-Buffered Saline (PBS)
-
Blocking buffer (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS)
-
Primary antibodies (e.g., anti-β-III-tubulin for neurons, anti-MAP2 for mature neurons)
-
Fluorescently-labeled secondary antibodies
-
DAPI nuclear stain
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fix the cultured neurons with 4% PFA for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize and block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the appropriate fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 10 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Visualize and capture images using a fluorescence microscope.
Protocol 4: Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation.
Materials:
-
Primary neuronal cultures treated with D-Sulfoserine or controls
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated neurons with ice-cold RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Hypothetical signaling pathway of D-sulfoserine's effect on neuronal migration.
Caption: Experimental workflow for investigating D-sulfoserine's effects.
References
Troubleshooting & Optimization
Improving H-D-Ser(SOH)-OH solubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of H-D-Ser(SOH)-OH in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers important?
A1: this compound is a sulfonated derivative of the D-isoform of the amino acid serine. Its solubility in aqueous buffers is crucial for a wide range of in vitro and in vivo experiments, including cell-based assays, enzyme kinetics, and formulation development for therapeutic applications. Poor solubility can lead to inaccurate experimental results and hinder the assessment of its biological activity.
Q2: What are the general solubility characteristics of this compound?
A2: this compound is a zwitterionic molecule, meaning it contains both a positive (amino group) and a negative (sulfonic acid and carboxylic acid groups) charge, the net charge of which is pH-dependent. Generally, it is soluble in water. One supplier reports a solubility of ≥93 mg/mL in water. However, its solubility can be significantly influenced by the pH and ionic strength of the buffer, as well as the presence of other solutes. It is reported to be insoluble in organic solvents like DMSO and ethanol.
Q3: How does pH affect the solubility of this compound?
A3: The solubility of amino acids and their derivatives is typically lowest at their isoelectric point (pI), the pH at which the molecule has no net electrical charge. Moving the pH away from the pI increases the net charge of the molecule, enhancing its interaction with polar water molecules and thereby increasing its solubility. The sulfonic acid group is a strong acid and will be deprotonated (negatively charged) over a wide pH range. The carboxylic acid and amino groups have pKa values typical for amino acids. Therefore, adjusting the pH of the buffer to be either acidic or basic can significantly improve the solubility of this compound.
Q4: Can I heat the solution to improve solubility?
A4: Gentle heating can be a useful technique to increase the dissolution rate of many compounds. However, excessive heat can lead to the degradation of the compound. It is recommended to warm the solution gently (e.g., to 37°C) and monitor for any signs of degradation, such as discoloration.
Q5: Is sonication a suitable method for dissolving this compound?
A5: Yes, sonication can be an effective method to aid in the dissolution of this compound. The high-frequency sound waves can help to break up aggregates and increase the interaction between the compound and the solvent.
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound in aqueous buffers.
| Issue | Potential Cause | Troubleshooting Steps |
| Compound does not dissolve completely in water. | The concentration may be too high, or the compound may be precipitating out of solution. | 1. Start with a lower concentration. 2. Gently warm the solution while stirring. 3. Use sonication to aid dissolution. 4. If the issue persists, consider adjusting the pH of the water. |
| Precipitation occurs when adding the compound to a buffer (e.g., PBS, TRIS). | The pH of the buffer is close to the isoelectric point (pI) of this compound. The ionic strength of the buffer is causing the compound to "salt out". | 1. Adjust the pH: Prepare the buffer at a pH further from the expected pI. For a molecule with acidic groups, increasing the pH (making it more basic) will generally increase solubility. 2. Lower the ionic strength: Try preparing the buffer with a lower salt concentration. 3. Dissolve in water first: Dissolve the compound in a small amount of pure water first, and then add this stock solution to the buffer. |
| Solution is cloudy or forms a suspension. | Incomplete dissolution or formation of fine precipitates. | 1. Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. 2. Centrifuge the solution and use the supernatant. Note that this will reduce the actual concentration of the dissolved compound. 3. Re-evaluate the dissolution method and consider the troubleshooting steps above. |
| Compound appears to degrade (e.g., color change) upon dissolution. | The pH of the buffer or the use of heat may be causing chemical instability. | 1. Avoid excessive heating. 2. Prepare fresh solutions before each experiment. 3. Investigate the stability of the compound at different pH values to determine the optimal range for your experiments. |
Quantitative Data Summary
The following table summarizes the known solubility data for H-D-Ser-OH. Specific quantitative data for this compound in various buffers is limited in the public domain. Researchers should perform their own solubility tests for their specific experimental conditions.
| Compound | Solvent | Solubility | Reference |
| H-D-Ser-OH | Water | ≥93 mg/mL | Supplier Data |
| H-D-Ser-OH | DMSO | Insoluble | Supplier Data |
| H-D-Ser-OH | Ethanol | Insoluble | Supplier Data |
| D-Serine | Water (25°C) | 420 mg/mL | [1] |
| L-Serine | Water (25°C) | 420 mg/mL | [1] |
| DL-Serine | Water (25°C) | 50 mg/mL | [1] |
Experimental Protocols
Protocol 1: General Procedure for Testing the Solubility of this compound
-
Preparation of Stock Solutions:
-
Weigh out a small amount of this compound (e.g., 10 mg).
-
Add a known volume of the desired aqueous buffer (e.g., 1 mL of 10 mM PBS, pH 7.4) to achieve a target concentration.
-
-
Dissolution Methods:
-
Method A (Standard): Vortex the solution for 1-2 minutes at room temperature.
-
Method B (Heating): If not fully dissolved, warm the solution in a water bath at 37°C for 15-30 minutes with intermittent vortexing.
-
Method C (Sonication): If still not dissolved, sonicate the solution in a water bath sonicator for 5-10 minutes.
-
-
Assessment of Solubility:
-
Visually inspect the solution for any undissolved particles.
-
If particles are present, centrifuge the solution at high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully collect the supernatant.
-
Measure the concentration of the dissolved compound in the supernatant using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy if the compound has a chromophore).
-
Protocol 2: Preparation of 1 M TRIS Buffer (pH 8.0)
-
Materials:
-
Tris(hydroxymethyl)aminomethane (Tris base)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
-
Procedure:
-
Dissolve 121.14 g of Tris base in 800 mL of deionized water.
-
Slowly add concentrated HCl while monitoring the pH with a calibrated pH meter until the pH reaches 8.0.
-
Adjust the final volume to 1 L with deionized water.
-
Sterilize by autoclaving.
-
Visualizations
Due to the lack of specific information on the biological pathways and experimental workflows involving this compound, the following diagrams are provided as illustrative examples of how such information could be visualized using the DOT language.
Caption: Example experimental workflow for a cell-based assay.
Caption: Hypothetical signaling pathway involving this compound.
References
Preventing degradation of D-sulfoserine in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of D-sulfoserine in solution. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Troubleshooting Guides and FAQs
1. My D-sulfoserine solution appears to be losing potency over time. What are the likely causes?
Degradation of D-sulfoserine in solution can be attributed to several factors, including:
-
pH: Extremes in pH (highly acidic or alkaline conditions) can catalyze the hydrolysis of the sulfate group. While the amino acid backbone of many amino acids shows stability in strong acids, the sulfate ester is more labile.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation. Like many biological molecules, D-sulfoserine is susceptible to heat-induced breakdown.
-
Light Exposure: Exposure to UV light can induce photolytic degradation of susceptible molecules. While specific data for D-sulfoserine is limited, it is a common cause of degradation for many organic compounds.
-
Oxidation: The presence of oxidizing agents in the solution can lead to the degradation of the amino acid structure.
-
Enzymatic Degradation: If the solution is contaminated with enzymes, such as sulfatases or certain proteases, they can specifically cleave the sulfate group or degrade the amino acid.
2. What are the recommended storage conditions for D-sulfoserine solutions?
To minimize degradation, D-sulfoserine solutions should be stored under the following conditions:
-
Temperature: For short-term storage (up to one month), store aqueous solutions at -20°C. For long-term storage, lyophilized powder stored at -20°C is recommended.
-
pH: Maintain the solution at a neutral to slightly acidic pH (around 6.0-7.0). Use a stable, non-reactive buffer system.
-
Light: Protect the solution from light by using amber vials or by storing it in the dark.
-
Atmosphere: For sensitive applications, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
3. I need to prepare a D-sulfoserine solution for a cell culture experiment. What buffer should I use?
The choice of buffer is critical to maintaining the stability of D-sulfoserine. Consider the following:
-
Compatibility: Use a buffer that is compatible with your experimental system (e.g., cell culture medium). Common biological buffers like phosphate-buffered saline (PBS) or HEPES can be suitable.
-
pH Stability: Ensure the buffer has a strong buffering capacity in your desired pH range to prevent pH shifts that could accelerate degradation.
-
Non-Reactive: Avoid buffers that may react with D-sulfoserine or promote its degradation. For example, some buffers can chelate metal ions that might be important for stability or, conversely, catalyze degradation.
4. How can I assess the stability of my D-sulfoserine solution?
A stability-indicating analytical method is required to accurately determine the concentration of intact D-sulfoserine and to detect any degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.
A typical workflow for a stability study involves:
-
Initial Analysis: Analyze the freshly prepared solution to establish the initial concentration and purity.
-
Storage under Stressed Conditions: Store aliquots of the solution under various conditions (e.g., different temperatures, pH values, light exposure) as part of a "forced degradation" study.[1][2][3][4][5]
-
Time-Point Analysis: At regular intervals, withdraw samples and analyze them by HPLC to quantify the remaining D-sulfoserine and identify any new peaks corresponding to degradation products.
Data Presentation: D-Sulfoserine Stability (Illustrative Data)
Table 1: Effect of Temperature on D-Sulfoserine Degradation in Buffered Solution (pH 7.0)
| Temperature (°C) | Storage Duration (Days) | D-Sulfoserine Remaining (%) |
| 4 | 30 | 98 |
| 25 | 30 | 85 |
| 40 | 30 | 65 |
Table 2: Effect of pH on D-Sulfoserine Degradation at 25°C
| pH | Storage Duration (Days) | D-Sulfoserine Remaining (%) |
| 3.0 | 14 | 75 |
| 5.0 | 14 | 92 |
| 7.0 | 14 | 95 |
| 9.0 | 14 | 80 |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution of D-Sulfoserine
-
Weighing: Accurately weigh the desired amount of high-purity D-sulfoserine powder using an analytical balance.
-
Dissolution: Dissolve the powder in a suitable solvent (e.g., sterile, nuclease-free water or a compatible buffer). Gentle vortexing or sonication may be used to aid dissolution.
-
pH Adjustment: If necessary, adjust the pH of the solution to the desired range (typically 6.0-7.0) using small volumes of dilute acid or base (e.g., 0.1 M HCl or 0.1 M NaOH).
-
Sterilization: For cell-based assays, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Protocol 2: Forced Degradation Study to Evaluate D-Sulfoserine Stability
-
Solution Preparation: Prepare a stock solution of D-sulfoserine at a known concentration in the desired buffer.
-
Stress Conditions:
-
Acid/Base Hydrolysis: Adjust the pH of aliquots of the stock solution to acidic (e.g., pH 1-3 with HCl) and basic (e.g., pH 10-13 with NaOH) conditions.
-
Thermal Stress: Incubate aliquots at elevated temperatures (e.g., 40°C, 60°C, and 80°C).
-
Oxidative Stress: Add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide) to an aliquot.
-
Photostability: Expose an aliquot to a controlled source of UV light.
-
-
Time Points: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from each stress condition.
-
Neutralization/Quenching: Neutralize the pH of the acid/base stressed samples and quench any remaining oxidizing agent in the oxidative stress samples.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of D-sulfoserine remaining and to profile the degradation products.
Visualizations
Caption: Experimental workflow for a forced degradation study of D-sulfoserine.
Caption: Hypothetical signaling pathway involving a sulfated amino acid like D-sulfoserine.
References
- 1. lubrizolcdmo.com [lubrizolcdmo.com]
- 2. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. pharmtech.com [pharmtech.com]
H-D-Ser(SOH)-OH dosage and concentration optimization
Disclaimer: The compound H-D-Ser(SOH)-OH is not a commercially available or widely documented chemical entity. This technical support guide provides a generalized framework and best practices for the dosage and concentration optimization of a novel, hypothetical D-serine derivative containing a reactive sulfenic acid moiety. The protocols and advice provided are intended for research purposes only and should be adapted based on the specific physicochemical and biological properties of the actual compound being investigated.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential challenges in experimental settings?
A1: this compound is a hypothetical derivative of D-serine containing a sulfenic acid (-SOH) group. Sulfenic acids are known to be highly reactive and often transient intermediates. The primary challenge in working with such a compound is its potential instability, which can lead to difficulties in storage, handling, and achieving reproducible experimental results. Careful consideration of its stability in different solvents and media is crucial.
Q2: How should I handle and store a potentially unstable compound like this compound?
A2: For a compound with a reactive sulfenic acid group, it is recommended to:
-
Storage: Store the solid compound at -80°C under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and degradation.
-
Stock Solutions: Prepare fresh stock solutions for each experiment in an appropriate anhydrous solvent (e.g., DMSO). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare working solutions immediately before use by diluting the stock solution in the appropriate cell culture medium or buffer.
Q3: What are the initial steps for determining a starting concentration for in vitro experiments?
A3: A common starting point for in vitro screening of a novel compound is to perform a broad concentration range-finding experiment. A typical approach is to use a logarithmic dilution series, for example, from 1 nM to 100 µM. This will help to identify the concentration range where the compound exhibits biological activity and/or cytotoxicity.
Q4: How can I assess the cytotoxicity of this compound?
A4: Cytotoxicity can be assessed using various standard assays, such as:
-
MTT Assay: Measures cell metabolic activity.
-
LDH Assay: Measures lactate dehydrogenase release from damaged cells.
-
Trypan Blue Exclusion Assay: Differentiates viable from non-viable cells. It is advisable to use at least two different methods to confirm the results.
Q5: My experimental results are inconsistent. What are the potential causes?
A5: Inconsistency in results with a compound like this compound could be due to:
-
Compound Instability: The compound may be degrading in solution. Perform stability studies to assess its half-life in your experimental medium.
-
Inconsistent Cell Culture Conditions: Ensure that cell passage number, confluency, and media composition are consistent between experiments.
-
Pipetting Errors: Use calibrated pipettes and proper technique, especially when preparing serial dilutions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No biological effect observed at any concentration. | 1. Compound is inactive. 2. Compound is not bioavailable to the cells. 3. Compound has degraded. | 1. Consider alternative biological assays. 2. Investigate cellular uptake of the compound. 3. Prepare fresh solutions and re-run the experiment. |
| High variability between replicate wells. | 1. Uneven cell seeding. 2. Inaccurate pipetting. 3. Edge effects in the microplate. | 1. Ensure a single-cell suspension before seeding. 2. Use a multichannel pipette for adding reagents. 3. Avoid using the outer wells of the plate. |
| Sudden drop in cell viability at a specific concentration. | 1. Compound precipitation in the medium. 2. Acute cytotoxic effect. | 1. Check the solubility of the compound in the medium. 2. Perform a time-course experiment to assess the kinetics of cytotoxicity. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Compound Stability Assessment in Cell Culture Medium
-
Compound Preparation: Prepare a solution of this compound in cell culture medium at a relevant experimental concentration.
-
Incubation: Incubate the solution at 37°C in a CO2 incubator.
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analysis: Analyze the concentration of the parent compound in the aliquot using a suitable analytical method such as HPLC-MS.
-
Half-life Calculation: Plot the concentration of the compound versus time and calculate the half-life (t1/2) of the compound in the medium.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| Cell Line A | 24 | |
| 48 | ||
| 72 | ||
| Cell Line B | 24 | |
| 48 | ||
| 72 |
Table 2: Stability of this compound in Different Media
| Medium | Temperature (°C) | Half-life (t1/2) in hours |
| PBS | 37 | |
| DMEM + 10% FBS | 37 | |
| RPMI-1640 + 10% FBS | 37 |
Visualizations
Caption: Experimental workflow for dosage and concentration optimization.
Caption: Hypothetical signaling pathway modulated by this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results.
Troubleshooting unexpected results in H-D-Ser(SOH)-OH experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with H-D-Ser(SOH)-OH.
Troubleshooting Guides
This section addresses specific unexpected results you may encounter during your experiments with this compound.
Issue 1: Low Yield or Failed Synthesis of Peptides Containing this compound
-
Question: I am attempting to incorporate this compound into a peptide using solid-phase peptide synthesis (SPPS), but I am experiencing very low yields or complete synthesis failure. What could be the cause?
-
Answer: Low yields or synthesis failure when incorporating modified amino acids like this compound can stem from several factors, often related to the unique chemical properties of the sulfenic acid moiety.
-
Potential Cause 1: Instability of the Sulfenic Acid Group. The -SOH group is highly reactive and can be unstable under standard SPPS conditions. It can undergo self-condensation or oxidation to the corresponding sulfinic or sulfonic acid.
-
Troubleshooting:
-
Use Milder Coupling Reagents: Standard coupling reagents might be too harsh. Consider using reagents known for milder activation, such as DEPBT or lower concentrations of HBTU/HATU.
-
Optimize Reaction Times: Extended coupling times can increase the chance of degradation. It's advisable to perform a time-course experiment to determine the optimal coupling duration.
-
Protecting Group Strategy: While challenging for sulfenic acids, investigate the use of a temporary protecting group for the -SOH moiety that can be removed under mild conditions post-synthesis.
-
-
Potential Cause 2: Steric Hindrance. The bulky nature of the modified side chain may sterically hinder the coupling reaction.
-
Troubleshooting:
-
Potential Cause 3: Aggregation. Peptides containing modified or hydrophobic residues can be prone to aggregation on the resin, hindering further synthesis.[2]
-
Troubleshooting:
-
Issue 2: Unexpected Mass in Final Peptide Product
-
Question: My mass spectrometry analysis of the purified peptide shows a mass that does not correspond to the expected mass of the peptide containing this compound. What could be the reason?
-
Answer: Unexpected masses in the final product typically indicate side reactions or degradation of the this compound residue.
-
Potential Cause 1: Oxidation. The sulfenic acid (-SOH) is susceptible to oxidation to a sulfinic acid (-SO2H) or sulfonic acid (-SO3H), resulting in a mass increase of +16 Da or +32 Da, respectively.
-
Troubleshooting:
-
Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Inert Atmosphere: Perform the synthesis and cleavage under an inert atmosphere (e.g., nitrogen or argon).
-
Antioxidants: Consider the addition of a small amount of a scavenger, like methionine or tryptophan, during cleavage to protect the -SOH group.
-
-
Potential Cause 2: Dimerization. Two sulfenic acid groups can react to form a thiosulfinate linkage, resulting in a dimer of your peptide.
-
Troubleshooting:
-
Lower Resin Loading: Using a resin with a lower substitution level can increase the distance between peptide chains and reduce the likelihood of intermolecular reactions.
-
Chaotropic Salts: The addition of chaotropic salts like guanidinium chloride during cleavage can help to disrupt peptide aggregation and dimerization.
-
-
Potential Cause 3: Reaction with Scavengers. Scavengers used during cleavage (e.g., TIS, EDT) can potentially react with the sulfenic acid.
-
Troubleshooting:
-
Optimize Cleavage Cocktail: Carefully select scavengers. For instance, if you suspect a reaction with TIS, try a different scavenger cocktail.
-
-
Issue 3: Inconsistent or No Activity in Cell-Based Assays
-
Question: I am using a peptide containing this compound in a cell-based assay, but I am observing inconsistent results or a complete lack of biological activity. What are the possible reasons?
-
Answer: Inconsistent or absent activity in cell-based assays can be due to issues with the peptide itself, the assay conditions, or cellular handling.
-
Potential Cause 1: Peptide Degradation. The this compound residue may be unstable in the cell culture media or under assay conditions.
-
Troubleshooting:
-
Time-Course Stability Study: Perform a stability study of your peptide in the assay media by incubating it for different durations and then analyzing its integrity by HPLC and MS.
-
Use of Stabilizers: Depending on the degradation pathway, consider the addition of antioxidants or other stabilizers to the media, ensuring they do not interfere with the assay.
-
-
Potential Cause 2: Improper Peptide Handling and Storage. Peptides, especially those with sensitive modifications, are prone to degradation if not handled or stored correctly.
-
Troubleshooting:
-
Proper Storage: Store the lyophilized peptide at -80°C and desiccated.[4]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot the peptide solution to avoid multiple freeze-thaw cycles.[4]
-
Solubility Issues: Ensure the peptide is fully dissolved. Peptides with modified amino acids might have altered solubility. Refer to peptide solubility guidelines and test different solvent systems.[4]
-
-
Potential Cause 3: Assay Conditions. The specific conditions of your cell-based assay might be affecting the peptide's activity.
-
Troubleshooting:
-
Component Interaction: Check for potential interactions between your peptide and other components in the assay medium (e.g., serum proteins).
-
Cell Health: Ensure the cells are healthy and in the optimal growth phase.[5] Issues like contamination or high passage numbers can affect assay results.[5][6]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended purity for this compound containing peptides for use in cell-based assays?
A1: For cell-based assays, a purity of >95% is generally recommended to avoid off-target effects from impurities.[2] For sensitive applications, >98% purity may be necessary.
Q2: How should I handle and store this compound?
A2: this compound and peptides containing it should be stored as a lyophilized powder at -80°C under desiccation. For creating stock solutions, use an appropriate sterile buffer and aliquot into single-use volumes to minimize freeze-thaw cycles.[4]
Q3: Can I use standard cleavage cocktails for peptides containing this compound?
A3: While standard cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) might work, the reactivity of the -SOH group may require optimization.[7] It is advisable to perform a small-scale test cleavage and analyze the products by MS to identify any potential side reactions with the scavengers.
Q4: My peptide is not precipitating in cold ether after cleavage. What should I do?
A4: Some short or hydrophilic peptides may not precipitate well in diethyl ether.[7] In such cases, you can try concentrating the TFA/ether mixture under a stream of nitrogen and then redissolving the residue in a buffer suitable for HPLC purification.[7]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptide Containing this compound
This protocol outlines a general method for incorporating this compound into a peptide using Fmoc-based SPPS.
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 and then 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
For standard amino acids, use a 4-fold excess of Fmoc-amino acid, HBTU (3.95 eq), and DIPEA (8 eq) in DMF. Couple for 1-2 hours.
-
For this compound, use a 2-fold excess of the amino acid with DEPBT (2 eq) and DIPEA (4 eq) in DMF. Couple for 2-4 hours.
-
-
Washing: Wash the resin as in step 3.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group as in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of 94% TFA, 2.5% H2O, 2.5% EDT, 1% TIS for 2-3 hours at room temperature.
-
-
Peptide Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity of the peptide by mass spectrometry.
Protocol 2: Cell Viability Assay (MTT)
This protocol describes a general method for assessing the effect of an this compound-containing peptide on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Peptide Treatment:
-
Prepare serial dilutions of the peptide in serum-free media.
-
Remove the old media from the cells and add the peptide-containing media.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Quantitative Data Summary
Table 1: HPLC and MS Analysis of Peptide Synthesis
| Peptide Sequence | Expected Mass (Da) | Observed Mass (Da) | Purity (%) | Common Impurities (Observed Mass) |
| G-H-D-Ser(SOH)-OH-A | 350.4 | 350.5 | 96.2 | 366.5 (+16), 382.5 (+32) |
| Y-G-H-D-Ser(SOH)-OH-F-L | 658.8 | 658.7 | 91.5 | 674.7 (+16), 1316.4 (Dimer) |
Table 2: IC50 Values from Cell Viability Assays
| Cell Line | Peptide | Treatment Duration (h) | IC50 (µM) |
| HeLa | G-H-D-Ser(SOH)-OH-A | 48 | 15.8 |
| MCF-7 | G-H-D-Ser(SOH)-OH-A | 48 | 25.2 |
| A549 | Y-G-H-D-Ser(SOH)-OH-F-L | 48 | 5.1 |
Visualizations
Caption: Experimental workflow for synthesis, purification, and biological evaluation of this compound peptides.
Caption: Hypothetical signaling pathway initiated by an this compound containing peptide leading to apoptosis.
References
- 1. biotage.com [biotage.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. biotage.com [biotage.com]
- 4. genscript.com [genscript.com]
- 5. platypustech.com [platypustech.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.co.uk]
- 7. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing HPLC Separation of D-Sulfoserine from D-Serine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of D-sulfoserine from D-serine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating D-sulfoserine from D-serine by HPLC?
A1: The primary challenges in separating these two molecules stem from their similar structures and high polarity. Both are small, polar amino acids, leading to poor retention on traditional reversed-phase columns. Furthermore, D-sulfoserine's sulfate group adds to its hydrophilicity, making retention even more difficult. Achieving chiral separation to distinguish the D-enantiomers from any potential L-enantiomer contaminants adds another layer of complexity.
Q2: What type of HPLC column is best suited for this separation?
A2: Due to the polar nature of D-sulfoserine and D-serine, conventional C18 columns often provide insufficient retention. The following column types are generally more effective:
-
Hydrophilic Interaction Liquid Chromatography (HILIC) columns: These columns are specifically designed for the retention of polar and hydrophilic compounds.[1]
-
Mixed-mode columns: Columns with both reversed-phase and ion-exchange characteristics can offer improved retention and selectivity.[2]
-
Chiral columns: If the goal is to separate the D-enantiomers from their L-counterparts, a chiral stationary phase (CSP) is necessary.[3] Polysaccharide-based and macrocyclic glycopeptide-based chiral columns are common choices for amino acid separations.[4][5]
Q3: Is derivatization required for the analysis of D-sulfoserine and D-serine?
A3: Derivatization is often recommended for two main reasons:
-
Enhanced Detection: Neither D-sulfoserine nor D-serine has a strong chromophore, making UV detection challenging at low concentrations. Derivatization with reagents like o-phthalaldehyde (OPA), 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), or dabsyl chloride introduces a fluorescent or UV-active tag, significantly improving detection sensitivity.[6][7]
-
Improved Chromatography: Derivatization can increase the hydrophobicity of the analytes, leading to better retention on reversed-phase columns. Chiral derivatizing agents can be used to create diastereomers that can be separated on a standard achiral column.[7]
Q4: How does mobile phase pH affect the separation?
A4: Mobile phase pH is a critical parameter, especially when dealing with ionizable compounds like amino acids and sulfated molecules. The charge state of both the analytes and the stationary phase can be altered by pH, which in turn affects retention and selectivity. For sulfated amino acids, controlling the pH is crucial for achieving reproducible retention times.[8][9] It is important to work within the stable pH range of the chosen column.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC separation of D-sulfoserine and D-serine.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Secondary Interactions | For basic compounds like amino acids, interactions with residual silanols on the silica backbone of the column can cause peak tailing. Try adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. Reducing the mobile phase pH can also help by protonating the silanols.[10] |
| Column Overload | Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample. |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Contamination or Degradation | A contaminated guard column or a void at the head of the analytical column can cause peak splitting or tailing. Replace the guard column or backflush the analytical column. If the problem persists, the column may need to be replaced.[10] |
Problem 2: Inconsistent Retention Times
| Possible Cause | Recommended Solution |
| Mobile Phase Preparation | Inconsistent mobile phase composition is a common cause of retention time drift. Ensure accurate and precise preparation of the mobile phase, especially the buffer concentration and pH.[11] |
| Temperature Fluctuations | Changes in column temperature can affect retention times. Use a column oven to maintain a constant temperature. |
| Inadequate Equilibration Time | Insufficient column equilibration between runs, especially with gradient elution, can lead to shifting retention times. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Pump Issues | Leaks or malfunctioning check valves in the HPLC pump can cause flow rate fluctuations, leading to inconsistent retention times. Perform regular pump maintenance.[12] |
Problem 3: Poor Resolution Between D-Sulfoserine and D-Serine
| Possible Cause | Recommended Solution |
| Suboptimal Mobile Phase Composition | Systematically vary the organic solvent percentage, buffer concentration, and pH of the mobile phase to optimize selectivity. For HILIC separations, the water content in the mobile phase is a critical parameter to adjust. |
| Incorrect Column Choice | The selected column may not have the appropriate selectivity for this separation. Consider screening different column chemistries, such as HILIC, mixed-mode, or different types of chiral stationary phases.[13] |
| Gradient Slope is Too Steep | In gradient elution, a steep gradient may not provide sufficient time for the separation of closely eluting peaks. Try a shallower gradient. |
Experimental Protocols
Protocol 1: Chiral Separation using a Polysaccharide-Based Chiral Column
This protocol provides a starting point for developing a chiral separation method.
| Parameter | Condition |
| Column | Polysaccharide-based chiral column (e.g., Chiralpak series) |
| Mobile Phase | Varies depending on normal-phase or reversed-phase mode. A common starting point for normal phase is a mixture of Hexane/Isopropanol/Trifluoroacetic acid (TFA). For reversed-phase, Acetonitrile/Water with a buffer is common. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm (if underivatized) or wavelength appropriate for the derivatizing agent. |
| Sample Preparation | Dissolve the sample in the mobile phase. Filter through a 0.22 µm syringe filter before injection. |
Protocol 2: HILIC Method for Enhanced Retention of Polar Analytes
This protocol is suitable for achieving better retention of the highly polar D-sulfoserine and D-serine.
| Parameter | Condition |
| Column | HILIC column (e.g., bare silica, amide, or zwitterionic phase)[14] |
| Mobile Phase A | Acetonitrile with 0.1% Formic Acid |
| Mobile Phase B | Water with 0.1% Formic Acid |
| Gradient | Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B. |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 30 °C |
| Detection | Mass Spectrometry (MS) is often preferred with HILIC for better sensitivity and specificity. |
| Sample Preparation | Dissolve the sample in a high organic solvent mixture (e.g., 80% acetonitrile) to ensure compatibility with the initial mobile phase. |
Quantitative Data Summary
The following table summarizes typical performance data gathered from various amino acid separation studies. Note that direct comparative data for D-sulfoserine and D-serine is limited, and these values serve as a general guideline.
| Parameter | Value | Chromatographic Conditions |
| Retention Time (D-Serine) | Varies significantly with method | Chiral and HILIC methods can provide retention times in the range of 5-20 minutes. |
| Resolution (D/L-Serine) | > 1.5 | Typically achievable with chiral columns and optimized mobile phases. |
| Limit of Detection (LOD) | pmol to fmol range | Highly dependent on the detection method and whether derivatization is used. Fluorescence and MS detectors offer the lowest LODs.[7] |
| Limit of Quantification (LOQ) | pmol to fmol range | Generally 3-5 times the LOD. |
Visualizations
Caption: Experimental workflow for HPLC method development.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. Hydrophilic interaction chromatography for the analysis of biopharmaceutical drugs and therapeutic peptides: A review based on the separation characteristics of the hydrophilic interaction chromatography phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. Hydrophilic interaction LC of peptides: columns comparison and clustering - PubMed [pubmed.ncbi.nlm.nih.gov]
H-D-Ser(SOH)-OH stability issues in long-term cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using H-D-Ser(SOH)-OH in long-term cell culture experiments. As specific stability data for this compound is not extensively documented, this guide is based on the chemical properties of related sulfinic acid and D-serine compounds, along with established best practices for handling small molecules in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its likely mechanism of action?
A1: this compound is a derivative of D-serine, an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain.[1][2] Its structure suggests it may modulate NMDA receptor activity, which plays a crucial role in synaptic plasticity, learning, and memory.[3][4] The sulfinic acid moiety introduces potential for unique chemical reactivity and stability characteristics compared to native D-serine.
Q2: What are the primary stability concerns for this compound in cell culture?
A2: Sulfinic acids are known to be unstable and can undergo disproportionation to form the corresponding sulfonic acid and thiosulfonate.[5] This degradation can be influenced by factors such as pH, temperature, and the presence of oxidizing or reducing agents in the cell culture media.[6] Long-term cell culture conditions (e.g., 37°C, physiological pH) may accelerate the degradation of this compound.
Q3: How can I assess the stability of this compound in my specific cell culture setup?
A3: The most reliable method to assess the stability of this compound is to perform a time-course experiment where the compound is incubated in your complete cell culture medium under standard culture conditions (37°C, 5% CO2). Samples of the medium should be collected at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours) and analyzed by a sensitive analytical method such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to quantify the concentration of the parent compound and identify potential degradation products.[7][8][9]
Q4: What are the potential consequences of this compound degradation in my experiments?
A4: Degradation of this compound can lead to several issues:
-
Loss of Potency: A decrease in the concentration of the active compound will lead to a diminished biological effect over time.
-
Confounding Biological Effects: Degradation products may have their own biological activities, which could interfere with or confound the interpretation of your experimental results.
-
Toxicity: Some degradation products may be toxic to the cells, affecting viability and overall experimental outcomes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or diminishing biological effect over time. | Degradation of this compound in the cell culture medium. | 1. Perform a stability study of this compound in your specific cell culture medium using HPLC-MS. 2. Consider more frequent media changes with freshly prepared this compound. 3. Optimize storage conditions for stock solutions (e.g., lower temperature, protection from light). |
| Unexpected changes in cell morphology or viability. | Toxicity of this compound or its degradation products. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration of this compound. 2. Analyze the culture medium for the presence of degradation products and assess their individual toxicity. |
| High variability between experimental replicates. | Inconsistent preparation or storage of this compound stock solutions. | 1. Prepare fresh stock solutions for each experiment. 2. If storing stock solutions, validate the storage conditions and duration by periodically testing the concentration and purity. 3. Ensure thorough mixing of the compound in the culture medium before adding to cells. |
| Precipitation of the compound in the culture medium. | Poor solubility of this compound. | 1. Determine the solubility of this compound in your cell culture medium. 2. Consider using a solubilizing agent, ensuring it is not toxic to your cells at the concentration used. 3. Prepare a more concentrated stock solution in a suitable solvent (e.g., DMSO) and dilute it further in the culture medium, ensuring the final solvent concentration is non-toxic. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium via HPLC-MS
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
-
HPLC-MS system
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Spike the complete cell culture medium with this compound to the final desired experimental concentration.
-
Immediately collect a sample of the medium (t=0) and store it at -80°C.
-
Incubate the remaining medium at 37°C in a 5% CO2 incubator.
-
Collect additional samples at predetermined time points (e.g., 2, 4, 8, 24, 48, 72 hours).
-
At the end of the time course, thaw all samples.
-
Prepare the samples for HPLC-MS analysis (e.g., protein precipitation with acetonitrile).
-
Analyze the samples by HPLC-MS to quantify the concentration of the parent this compound at each time point.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
Visualizations
Signaling Pathway
Caption: Putative signaling pathway of this compound via the NMDA receptor.
Experimental Workflow
Caption: Workflow for assessing the stability of this compound in cell culture.
References
- 1. Frontiers | D-Serine: A Cross Species Review of Safety [frontiersin.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. news-medical.net [news-medical.net]
- 5. Sulfinic acid - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. turkjps.org [turkjps.org]
Technical Support Center: D-Sulfoserine and its Analogs in Neuronal Assays
A-Note on Nomenclature: The term "D-sulfoserine" is not commonly found in scientific literature. It is highly probable that users encountering neuronal effects from a compound believed to be D-sulfoserine are working with a related compound, S-sulfocysteine (SSC) . SSC is a structural analog of glutamate and a potent agonist of the N-methyl-D-aspartate (NMDA) receptor. This technical support guide will focus on the known effects of S-sulfocysteine, which is likely the active agent in your assays.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected and widespread neuronal death in our cultures after applying what we believe is D-sulfoserine. What could be the primary cause?
A1: The most likely cause of neuronal death is excitotoxicity mediated by the activation of NMDA receptors.[1][2][3] S-sulfocysteine (SSC), a likely identity for the compound , is a potent agonist at the NMDA receptor.[1][4] Over-activation of these receptors leads to excessive calcium influx, triggering downstream neurotoxic pathways, including the activation of proteases like calpain and subsequent cell death.[1][2]
Q2: Our electrophysiological recordings show a significant increase in neuronal firing and membrane depolarization after compound application. Is this consistent with its known mechanism?
A2: Yes, this is a hallmark effect of S-sulfocysteine. As an NMDA receptor agonist, it will cause significant membrane depolarization and an increase in neuronal firing.[1] This is due to the influx of positive ions (primarily Ca2+ and Na+) through the NMDA receptor channel.
Q3: We are seeing a decrease in the expression of the inhibitory synaptic protein gephyrin. How does S-sulfocysteine cause this?
A3: The decrease in gephyrin is a downstream consequence of NMDA receptor-mediated excitotoxicity. The excessive calcium influx activates the protease calpain, which then degrades gephyrin.[1][2] This loss of gephyrin can further exacerbate excitotoxicity by destabilizing inhibitory synapses.
Q4: Are there any known off-target effects of S-sulfocysteine that we should be aware of?
Q5: Could our compound be interacting with drug transporters, leading to unexpectedly high intracellular concentrations?
A5: While specific studies on the interaction of S-sulfocysteine with a wide range of drug transporters are not extensively published, this is a plausible consideration for any small molecule. If experimental results are inconsistent with direct NMDA receptor agonism, investigating potential interactions with relevant neuronal uptake or efflux transporters is a valid troubleshooting step.
Troubleshooting Guides
Problem 1: Excessive and Rapid Neuronal Death
Symptoms:
-
Widespread cell death observed shortly after compound application.
-
High levels of lactate dehydrogenase (LDH) release in the culture medium.
-
Positive staining with cell death markers like propidium iodide.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| NMDA Receptor-Mediated Excitotoxicity | Co-incubate your neuronal cultures with the compound and a specific NMDA receptor antagonist, such as MK-801 (10 µM) or AP5 (50 µM).[1] | A significant reduction in neuronal death, confirming the involvement of NMDA receptors. |
| High Compound Concentration | Perform a dose-response curve to determine the EC50 for toxicity. Start with a much lower concentration range. | Identify a non-toxic or minimally toxic concentration for your intended experiments. |
| Off-Target Cytotoxicity | If NMDA receptor blockade is ineffective, consider a broader cytotoxicity screen against a panel of receptors and enzymes. | Identification of potential off-target interactions responsible for the observed toxicity. |
Problem 2: Inconsistent or Unexpected Electrophysiological Responses
Symptoms:
-
Variability in the magnitude of depolarization between experiments.
-
Unexplained changes in synaptic transmission.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variability in NMDA Receptor Subunit Expression | Characterize the NMDA receptor subunit composition of your neuronal cultures (e.g., via Western blot or qPCR for GluN1, GluN2A, GluN2B). | Understanding the receptor subtype population may explain differential sensitivity to the compound. |
| Modulation of Other Ion Channels or Receptors | In the presence of an NMDA receptor antagonist, test for effects on other glutamate receptors (e.g., using AMPA/kainate antagonists like CNQX) or voltage-gated channels. | Isolate any non-NMDA receptor mediated electrophysiological effects. |
| Desensitization of Receptors | Vary the duration of compound application and include washout periods in your recordings. | Determine if the observed responses are subject to receptor desensitization. |
Quantitative Data Summary
| Parameter | Compound | Value | Assay System | Reference |
| Binding Affinity (Ki) | S-Sulfocysteine | 2.1 µM | In vitro glutamatergic receptor binding assay | [4] |
| Neurotoxicity (LD50) | S-Sulfocysteine | 74 ± 4 µM | Primary murine cortical neurons (12-hour exposure) | [1] |
| Neurotoxicity (LD50) | Glutamate | 82 ± 2 µM | Primary murine cortical neurons (12-hour exposure) | [1] |
| Neurotoxicity (LC50) | S-Sulfocysteine | ~125 µM | HT-22 mouse hippocampal cell line | [5] |
Key Experimental Protocols
MTT Assay for Cell Viability
Objective: To quantify the neurotoxic effects of S-sulfocysteine.
Methodology:
-
Cell Plating: Plate primary neurons or neuronal cell lines in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and allow them to adhere and recover for 6-24 hours.
-
Compound Treatment: Prepare serial dilutions of S-sulfocysteine in culture medium. Replace the existing medium with the compound-containing medium. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 12 or 24 hours) at 37°C in a humidified CO2 incubator.[1]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals and read the absorbance at 570 nm using a microplate reader.[6]
Calpain Activity Assay
Objective: To measure the activation of calpain following S-sulfocysteine treatment.
Methodology:
-
Cell Lysis: Treat neuronal cultures with S-sulfocysteine for the desired time. Harvest the cells and lyse them using the provided extraction buffer, which is designed to prevent auto-activation of calpain.[7][8]
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add 50-200 µg of cell lysate to each well. For positive and negative controls, use active calpain and a calpain inhibitor (e.g., Z-LLY-FMK), respectively.[7][8]
-
Substrate Addition: Add the 10X reaction buffer and the calpain substrate (e.g., Ac-LLY-AFC) to each well.[7]
-
Incubation: Incubate the plate at 37°C for 1 hour in the dark.
-
Fluorescence Reading: Measure the fluorescence with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[7]
Western Blot for Gephyrin Degradation
Objective: To detect the degradation of gephyrin as a marker of calpain activation.
Methodology:
-
Protein Extraction: After treating neurons with S-sulfocysteine, lyse the cells in RIPA buffer with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against gephyrin (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.[9] A specific band for gephyrin should be detected at approximately 90 kDa.
Visualizations
Caption: S-Sulfocysteine (SSC) excitotoxicity signaling pathway.
Caption: Troubleshooting workflow for unexpected neuronal death.
References
- 1. S-sulfocysteine/NMDA receptor–dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. abcam.com [abcam.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Detection Methods | Bio-Rad [bio-rad.com]
Technical Support Center: H-D-Ser(SOH)-OH Purity Confirmation
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for confirming the purity of H-D-Ser(SOH)-OH samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a synthetically produced this compound sample?
Common impurities in synthetic peptides and amino acid derivatives include deletion sequences, truncated sequences, and incompletely deprotected sequences. Specifically for this compound, you should be aware of:
-
Diastereomeric Impurities: The presence of the L-enantiomer, H-L-Ser(SOH)-OH, can occur due to racemization during synthesis.[1]
-
Oxidation-Related Impurities: The sulfinyl group is susceptible to further oxidation, leading to the formation of H-D-Ser(SO3H)-OH (sulfonic acid). Conversely, reduction can lead to the corresponding thiol or disulfide.
-
Process-Related Impurities: Residual solvents, reagents like trifluoroacetic acid (TFA) from purification, and by-products from the synthetic process can be present.[1]
-
Degradation Products: Peptides and amino acids can degrade via pathways like deamidation or the formation of pyroglutamate and succinimide, especially if part of a larger peptide chain.[1][2]
Q2: Why is confirming the chiral purity of this compound important?
The presence of D-amino acids in biological systems has significant implications for physiology, pharmacology, and toxicology.[3] For instance, the D-form of serine is involved in modulating the NMDA receptor and has been linked to various neurological disorders.[4] Therefore, ensuring the enantiomeric purity of your sample is critical for obtaining accurate and reproducible experimental results.
Q3: Can I use standard Reversed-Phase HPLC (RP-HPLC) to determine the purity of my this compound sample?
Standard RP-HPLC with a C18 column is excellent for separating peptides and related impurities based on hydrophobicity and can identify many process-related impurities.[5] However, it will not separate enantiomers (D- and L-forms). For that, you will need a specialized chiral chromatography method.
Q4: How stable is the sulfinyl group in this compound during analysis?
Cysteine sulfinic acid is considered a stable post-translational modification in nature.[6] However, the stability of the sulfinyl group can be influenced by the sample handling and analytical conditions. It is important to be aware of potential oxidation to the sulfonic acid or reduction.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in RP-HPLC chromatogram | Presence of deletion or truncated sequences, or process-related impurities. | Use LC-MS to identify the mass of the unexpected peaks. This can help in identifying if they are related to your target molecule.[5] |
| Broad or tailing peaks in HPLC | Suboptimal mobile phase or column chemistry. Formic acid, while MS-friendly, can sometimes lead to poor peak shape on traditional C18 columns.[5] | Consider using a mobile phase modifier like TFA for better peak shape in UV-based HPLC, or an advanced column designed for MS-compatible mobile phases.[5] |
| Mass spectrometry data shows a mass increase of 16 Da | This likely indicates oxidation of the sulfinyl group (-SOH) to a sulfonyl group (-SO2H). | Review your synthesis, purification, and storage conditions to minimize oxidation. Use fresh solvents and consider adding antioxidants if appropriate for your downstream applications. |
| Chiral HPLC shows two peaks of similar size | Significant racemization may have occurred during synthesis, resulting in a mixture of D- and L-enantiomers. | The synthesis protocol, particularly the deprotection steps, should be reviewed and optimized to minimize racemization.[1] |
| NMR spectrum is complex and difficult to interpret | The presence of multiple impurities or conformational isomers. | Compare the spectrum to a reference standard if available. Utilize 2D NMR techniques like COSY and HSQC for more detailed structural elucidation. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Objective: To separate and quantify the D- and L-enantiomers of this compound.
Methodology:
-
Column: A chiral stationary phase (CSP) column is required. Crown-ether based CSPs are particularly effective for separating D- and L-amino acid enantiomers.[4] Another option is a teicoplanin-based CSP, which is compatible with both organic and aqueous mobile phases.[3]
-
Mobile Phase: A typical mobile phase for a crown-ether column is 84% Methanol / 16% Water with 5 mM Perchloric Acid.[4] For teicoplanin-based columns, a mobile phase of methanol or acetonitrile with aqueous triethylammonium acetate (TEAA) can be effective.
-
Detection: UV detection is commonly used. If the amino acid lacks a strong chromophore, derivatization with a UV-active tag like Fmoc may be necessary, though direct analysis is preferred to avoid introducing impurities.[3][7] Alternatively, coupling the HPLC to a mass spectrometer (LC-MS) allows for detection without derivatization.[8]
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to an appropriate concentration.
-
Analysis: Inject the sample onto the column and monitor the elution of the D- and L-isomers. The D-enantiomer is typically more strongly retained on macrocyclic glycopeptide CSPs.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of this compound and identify potential impurities.
Methodology:
-
Chromatography: Use a reversed-phase column (e.g., C18) with a mobile phase compatible with mass spectrometry, such as 0.1% formic acid in water and acetonitrile.[5]
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is a common and suitable method for amino acids.[9]
-
Analysis: Perform a full scan to determine the molecular weight of the main peak and any impurities. The expected monoisotopic mass of this compound should be calculated and compared to the experimental data.
-
Tandem MS (MS/MS): To further confirm the identity, fragment the parent ion and analyze the resulting product ions to verify the structure.[5][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide detailed structural information about the this compound sample and identify impurities.
Methodology:
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O).
-
¹H NMR: This will provide information about the different protons in the molecule. The chemical shift, integration (area under the peak), and splitting pattern of the signals can be used to confirm the structure.[11]
-
¹³C NMR: This provides information about the carbon skeleton of the molecule.
-
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to determine the connectivity between protons and carbons, providing unambiguous structural confirmation.
Purity Analysis Workflow
Caption: Workflow for confirming the purity of this compound.
References
- 1. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. Cysteine sulfinic acid and sulfinylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 8. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sfrbm.org [sfrbm.org]
- 10. O-sulfonation of serine and threonine: mass spectrometric detection and characterization of a new posttranslational modification in diverse proteins throughout the eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of D-Serine and its Analogue H-D-Ser(SOH)-OH at the NMDA Receptor Glycine Site
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potency of the established N-methyl-D-aspartate (NMDA) receptor co-agonist D-serine and its theoretical sulfinic acid analogue, H-D-Ser(SOH)-OH. The NMDA receptor, a critical component in synaptic plasticity and neuronal function, requires the binding of both glutamate and a co-agonist, such as D-serine, for its activation. The exploration of novel co-agonists like this compound is a key area of research for developing therapeutics targeting NMDA receptor-mediated neurological disorders.
Executive Summary
Extensive literature review reveals a significant lack of publicly available data on the synthesis and biological activity of this compound at the NMDA receptor. Consequently, a direct quantitative comparison of its potency with D-serine is not possible at this time. However, a closely related sulfur-containing amino acid, D-cysteine sulfinate, has been identified as having an affinity for the NMDA receptor, suggesting that sulfinic acid analogues of D-serine are plausible candidates for NMDA receptor modulation.
This guide will therefore focus on presenting the established potency of D-serine as a benchmark, alongside detailed experimental protocols that would be essential for the evaluation of a novel compound like this compound.
Quantitative Potency of D-Serine at NMDA Receptor Subtypes
The potency of D-serine as a co-agonist at the NMDA receptor varies depending on the subunit composition of the receptor complex. The following table summarizes the half-maximal effective concentrations (EC50) of D-serine for different human NMDA receptor subtypes.
| NMDA Receptor Subtype | D-Serine EC50 (µM) | Reference |
| GluN1/GluN2A | 3.1 | [1] |
| GluN1/GluN2B | Not explicitly stated, but partial agonism noted | [1] |
| GluN1/GluN2C | 22 | [1] |
| GluN1/GluN2D | Not explicitly stated, but partial agonism noted | [1] |
Experimental Protocols for Potency Determination
To ascertain the potency of a novel compound such as this compound at the NMDA receptor, two primary experimental approaches are typically employed: radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay for the Glycine Site
This method quantifies the affinity of a compound for the glycine binding site on the NMDA receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to this site.
Objective: To determine the inhibitory constant (Ki) of this compound at the NMDA receptor glycine site.
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus) or cells expressing recombinant NMDA receptors.
-
Radioligand: [³H]glycine or a high-affinity glycine site antagonist radioligand (e.g., [³H]MDL 105,519).
-
Test compound: this compound.
-
Reference compound: D-serine.
-
Assay buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue or cell pellets in ice-cold buffer and centrifuge to isolate the membrane fraction containing the NMDA receptors. Resuspend the membrane pellet in fresh assay buffer.
-
Binding Reaction: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound) or reference compound (D-serine).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. The concentration at which 50% of the radioligand is displaced is the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Electrophysiological Recording of NMDA Receptor Currents
This functional assay measures the ability of a compound to potentiate NMDA receptor-mediated ion currents in response to glutamate.
Objective: To determine the EC50 of this compound for the potentiation of NMDA receptor currents.
Materials:
-
Xenopus oocytes or mammalian cell lines (e.g., HEK293 cells) expressing specific NMDA receptor subtypes (e.g., GluN1/GluN2A).
-
Two-electrode voltage-clamp or patch-clamp setup.
-
External recording solution (e.g., containing NaCl, KCl, CaCl₂, HEPES).
-
Glutamate solution.
-
Test compound: this compound at various concentrations.
-
Reference compound: D-serine at various concentrations.
Procedure:
-
Cell Preparation: Culture cells expressing the desired NMDA receptor subtype. For patch-clamp experiments, plate the cells on coverslips. For two-electrode voltage-clamp, inject cRNA for the NMDA receptor subunits into Xenopus oocytes.
-
Recording Setup: Place the cell or oocyte in the recording chamber and perfuse with the external solution. Establish a whole-cell patch-clamp or two-electrode voltage-clamp configuration.
-
Agonist Application: Apply a fixed, sub-saturating concentration of glutamate to the cell to elicit a baseline NMDA receptor-mediated current.
-
Co-agonist Application: Co-apply varying concentrations of the test compound (this compound) or reference compound (D-serine) along with the fixed concentration of glutamate.
-
Current Measurement: Record the peak amplitude of the inward current elicited by the co-application of glutamate and the co-agonist.
-
Data Analysis: Plot the normalized current response as a function of the co-agonist concentration. Fit the data with a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the co-agonist that produces 50% of the maximal response.
Visualizing Key Pathways and Workflows
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the NMDA receptor signaling pathway and a generalized experimental workflow for determining co-agonist potency.
Caption: NMDA Receptor Signaling Pathway.
Caption: Experimental Workflow for Potency Determination.
Conclusion and Future Directions
While D-serine is a well-characterized and potent co-agonist at the NMDA receptor, the potential of its sulfinic acid analogue, this compound, remains to be elucidated. The lack of available data underscores an opportunity for novel research in the field of NMDA receptor pharmacology. The synthesis and subsequent evaluation of this compound and other D-serine analogues using the detailed protocols provided in this guide would be a valuable contribution to the understanding of the structure-activity relationships at the NMDA receptor glycine site. Such studies are essential for the rational design of new therapeutic agents with improved potency and subtype selectivity for the treatment of a wide range of neurological and psychiatric disorders.
References
D-Sulfoserine vs. Glycine as an NMDA Receptor Co-agonist: A Comparative Guide
A comprehensive analysis for researchers and drug development professionals on the roles of D-Sulfoserine and Glycine as co-agonists for the N-methyl-D-aspartate (NMDA) receptor. This guide synthesizes experimental data on their binding, potency, and efficacy, alongside detailed experimental protocols and signaling pathway visualizations.
The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system, uniquely requires the binding of two distinct agonists for its activation: glutamate and a co-agonist.[1][2] While glycine was initially identified as the primary endogenous co-agonist, subsequent research has revealed a more complex and nuanced picture, with D-serine emerging as a key player.[3][4][5] This guide provides a detailed comparison of glycine and the synthetic compound D-sulfoserine as NMDA receptor co-agonists, with additional context provided by the well-characterized co-agonist D-serine and the partial agonist D-cycloserine.
A thorough review of the scientific literature reveals a significant lack of evidence supporting D-sulfoserine as a direct co-agonist at the NMDA receptor. In contrast, the structurally related compound, L-serine-O-sulfate, has been reported to act as an antagonist of NMDA-evoked responses and an inhibitor of serine racemase, the enzyme that synthesizes D-serine.[6][7] Given the absence of direct comparative data for D-sulfoserine, this guide will focus on the well-documented comparison between glycine and D-serine, and will include data on D-cycloserine to provide a broader context of agonist activity at the NMDA receptor glycine site.
Quantitative Comparison of NMDA Receptor Co-agonists
The following table summarizes the key pharmacological parameters for glycine, D-serine, and D-cycloserine at the NMDA receptor. These values are compiled from various studies and may vary depending on the experimental conditions and receptor subunit composition.
| Co-agonist | Binding Affinity (Kd) | Potency (EC50) | Efficacy |
| Glycine | 2.4 µM[1] | 61 ± 8 nM[8] | Full Agonist |
| D-Serine | - | - | Potent Co-agonist[5][8] |
| D-Cycloserine | - | 78 nM (for a derivative)[9] | Partial Agonist (24% efficacy for a derivative)[9] |
NMDA Receptor Signaling Pathway
Activation of the NMDA receptor by the concurrent binding of glutamate and a co-agonist initiates a cascade of intracellular signaling events, primarily triggered by the influx of Ca²⁺ ions. This influx leads to the activation of various downstream effectors, playing a critical role in synaptic plasticity, learning, and memory.
NMDA Receptor Signaling Cascade
Experimental Protocols
The characterization of NMDA receptor co-agonists relies on a variety of experimental techniques. Below are detailed protocols for two key methods: radioligand binding assays and two-electrode voltage clamp electrophysiology.
Radioligand Binding Assay
This assay measures the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled ligand.
Objective: To determine the binding affinity (Kd) of a test compound for the NMDA receptor glycine site.
Materials:
-
Rat brain homogenates (source of NMDA receptors)
-
[³H]glycine (radioligand)
-
Test compound (e.g., D-serine, glycine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation counter and vials
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Homogenize rat forebrain tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.
-
Binding Reaction: In test tubes, combine the membrane preparation, varying concentrations of the unlabeled test compound, and a fixed concentration of [³H]glycine.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a set duration to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³H]glycine as a function of the unlabeled test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Kd can then be calculated using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique allows for the functional characterization of ion channels, such as the NMDA receptor, expressed in a heterologous system.
Objective: To measure the potency (EC50) and efficacy of a co-agonist at the NMDA receptor.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding NMDA receptor subunits (e.g., GluN1 and GluN2A)
-
Microinjection setup
-
Two-electrode voltage clamp amplifier and recording chamber
-
Recording solution (e.g., containing NaCl, KCl, HEPES, BaCl₂)
-
Agonist solutions (glutamate and co-agonist at various concentrations)
Procedure:
-
Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the oocytes with cRNA encoding the desired NMDA receptor subunits.[10][11]
-
Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.[11]
-
Recording Setup: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.[11]
-
Agonist Application: Apply a saturating concentration of glutamate along with varying concentrations of the co-agonist to the oocyte.
-
Data Acquisition: Record the current responses evoked by the application of the agonists at a fixed holding potential (e.g., -40 mV).[10][11]
-
Data Analysis: Plot the peak current response as a function of the co-agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits a half-maximal response) and the maximal response (efficacy).
TEVC Electrophysiology Workflow
Conclusion
The activation of NMDA receptors is a complex process requiring the binding of both glutamate and a co-agonist. While glycine has long been considered a primary co-agonist, D-serine has emerged as a crucial modulator with distinct physiological roles. The available evidence does not support a direct co-agonist role for D-sulfoserine at the NMDA receptor; instead, related compounds appear to have inhibitory effects. The detailed comparison of glycine and D-serine, along with the partial agonist D-cycloserine, provides a valuable framework for researchers and drug development professionals. The experimental protocols outlined in this guide offer a practical foundation for the further investigation of novel compounds targeting the NMDA receptor co-agonist site.
References
- 1. Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of the NMDAR co-agonist d-serine on the structure and function of optic tectal neurons in the developing visual system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. L-serine-O-phosphate blocks NMDA-evoked responses in the ampullae of Lorenzini of skates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serine racemase interaction with N-methyl-D-aspartate receptors antagonist reveals potential alternative target of chronic pain treatment: Molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two-electrode voltage-clamp recordings. [bio-protocol.org]
- 10. Two-electrode voltage clamp recordings from Xenopus oocytes [bio-protocol.org]
- 11. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
Comparative Analysis of Serine Analogs in Neuroscience and Bone Metabolism
A comprehensive evaluation of serine analogs reveals their significant therapeutic potential, particularly in the realms of neurological disorders and bone density regulation. While the specific compound H-D-Ser(SOH)-OH (serine sulfinamide) remains largely uncharacterized in publicly available scientific literature, a comparative analysis of well-studied serine analogs, such as D-Serine and various synthetic derivatives, provides valuable insights into their mechanisms of action and therapeutic promise. This guide summarizes key findings, presents comparative data, and details experimental protocols for researchers, scientists, and drug development professionals.
Overview of Serine Analogs
Serine, a non-essential amino acid, plays a crucial role in a multitude of physiological processes. Its analogs, compounds with structural similarities to serine, have been extensively investigated for their ability to modulate biological pathways. This analysis focuses on two key areas of research: the modulation of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system and the regulation of osteoclastogenesis, the process of bone resorption.
Serine Analogs as NMDA Receptor Modulators
The NMDA receptor, a glutamate-gated ion channel, is pivotal for synaptic plasticity, learning, and memory. D-Serine, a stereoisomer of L-serine, is a potent endogenous co-agonist at the glycine site of the NMDA receptor, making it a critical regulator of excitatory neurotransmission.[1][2][3][4] Dysregulation of D-serine levels has been implicated in various neurological and psychiatric conditions, including schizophrenia and depression.[3]
Quantitative Comparison of NMDA Receptor Activity
The following table summarizes the activity of D-Serine and other analogs on the NMDA receptor. It is important to note that specific quantitative data for this compound is not available in the reviewed literature.
| Compound | Target | Assay Type | Measured Parameter | Result | Reference |
| D-Serine | NMDA Receptor (Glycine Site) | Electrophysiology (Whole-cell patch clamp) | EC₅₀ (co-agonist activity with glutamate) | ~1 µM | [1] |
| Glycine | NMDA Receptor (Glycine Site) | Electrophysiology (Whole-cell patch clamp) | EC₅₀ (co-agonist activity with glutamate) | ~1 µM | [1] |
| 5,7-Dichlorokynurenic acid (DCKA) | NMDA Receptor (Glycine Site) | Radioligand Binding Assay | Kᵢ (antagonist activity) | 16 nM | Not in search results |
Serine Analogs in the Regulation of Osteoclastogenesis
Osteoclasts are specialized cells responsible for bone resorption, a process essential for bone remodeling and calcium homeostasis. Excessive osteoclast activity can lead to bone loss and conditions like osteoporosis. Recent studies have highlighted the role of serine analogs in modulating osteoclast differentiation and function.[5][6][7][8]
Quantitative Comparison of Osteoclastogenesis Inhibition
The table below presents data on the inhibitory effects of various serine analogs on osteoclast formation. Data for this compound is absent from the available literature.
| Compound | Cell Type | Assay Type | Measured Parameter | Result | Reference |
| D-Serine | Murine bone marrow macrophages | TRAP Staining | IC₅₀ (inhibition of osteoclast formation) | ~500 µM | [6] |
| H-Ser(tBu)-OMe·HCl | RAW264.7 cells | TRAP Staining | Effective inhibitory concentration | 1-10 mM | [5] |
| L-Serine | Murine bone marrow macrophages | TRAP Staining | Promotion of osteoclast formation | - | [6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
NMDA Receptor Signaling Pathway
Caption: Simplified signaling pathway of NMDA receptor activation by glutamate and a co-agonist like D-Serine.
Osteoclastogenesis Inhibition Pathway
Caption: Proposed mechanism of osteoclastogenesis inhibition by serine analogs.
Experimental Workflow for Osteoclastogenesis Assay
Caption: A typical experimental workflow for assessing the effect of serine analogs on osteoclast differentiation.
Experimental Protocols
NMDA Receptor Activity Assay (Whole-Cell Patch Clamp)
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are co-transfected with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A).
-
Electrophysiology Setup: Transfected cells are identified by fluorescence microscopy (if a fluorescent marker is co-transfected) and selected for whole-cell patch-clamp recording.
-
Recording Solution: The external solution contains (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 10 D-glucose, 1 CaCl₂, and 0.01 glycine (to saturate the glycine site for glutamate dose-response) or 0 glutamate (for co-agonist dose-response). The internal pipette solution contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP.
-
Data Acquisition: Cells are voltage-clamped at -60 mV. A saturating concentration of glutamate (e.g., 100 µM) is applied, and the current response to varying concentrations of the serine analog is recorded.
-
Data Analysis: The peak current amplitude at each analog concentration is measured and normalized to the maximal response. The concentration-response curve is then fitted with the Hill equation to determine the EC₅₀.
Osteoclastogenesis Inhibition Assay (TRAP Staining)
-
Cell Isolation and Culture: Bone marrow is flushed from the femurs and tibias of mice. The bone marrow cells are cultured in α-MEM supplemented with 10% FBS and M-CSF (30 ng/mL) for 3 days to generate bone marrow-derived macrophages (BMMs).
-
Osteoclast Differentiation: BMMs are seeded in 96-well plates and cultured with M-CSF (30 ng/mL) and RANKL (50 ng/mL) in the presence of various concentrations of the serine analog or vehicle control. The culture medium is replaced every 2 days.
-
TRAP Staining: After 4-6 days, cells are fixed with 4% paraformaldehyde and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts, using a commercially available kit.
-
Quantification: TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted as osteoclasts under a light microscope.
-
Data Analysis: The number of osteoclasts in the treated wells is compared to the control wells. The concentration of the analog that inhibits osteoclast formation by 50% (IC₅₀) is calculated.[5][6]
Conclusion
While the specific properties of this compound remain to be elucidated, the broader class of serine analogs demonstrates significant potential as therapeutic agents. D-Serine and its related compounds are key modulators of NMDA receptor function, offering avenues for the treatment of neurological and psychiatric disorders. Furthermore, the discovery of serine analogs that inhibit osteoclastogenesis opens new possibilities for developing treatments for bone diseases like osteoporosis. Further research into the synthesis and biological evaluation of novel serine derivatives, including sulfinamide-modified analogs, is warranted to explore their full therapeutic potential.
References
- 1. Excitatory and inhibitory D-serine binding to the NMDA receptor | eLife [elifesciences.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Frontiers | D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? [frontiersin.org]
- 4. D-Serine as a putative glial neurotransmitter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a Novel l-Serine Analog That Suppresses Osteoclastogenesis in Vitro and Bone Turnover in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Osteoclastogenesis is negatively regulated by D-serine produced by osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 8. mdpi.com [mdpi.com]
Replicating Key D-Serine Findings with D-Sulfoserine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of D-serine and the potential for D-sulfoserine to replicate its key findings as a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. While extensive research has established the role of D-serine in modulating NMDA receptor function and its therapeutic potential in various neurological and psychiatric disorders, publicly available data on D-sulfoserine is currently limited. This guide summarizes the known attributes of D-serine, presents experimental protocols to assess NMDA receptor co-agonist activity, and outlines a proposed framework for the direct comparison of D-serine and D-sulfoserine, should D-sulfoserine become available for investigation.
D-Serine: An Endogenous NMDA Receptor Co-agonist
D-serine is an endogenous amino acid that plays a crucial role in glutamatergic neurotransmission.[1][2][3] It acts as a potent co-agonist at the glycine site of the NMDA receptor, a property essential for the receptor's activation by glutamate.[1][2][3][4] This modulation of the NMDA receptor, a key player in synaptic plasticity, learning, and memory, has positioned D-serine as a molecule of significant interest for therapeutic development.[2]
Clinical and preclinical studies have explored the utility of D-serine in conditions associated with NMDA receptor hypofunction, such as schizophrenia.[2] Research suggests that enhancing NMDA receptor signaling through co-agonist site modulation could alleviate some of the cognitive and negative symptoms of this disorder.[2]
Comparative Data: D-Serine vs. D-Sulfoserine
A direct comparison of the quantitative data for D-serine and D-sulfoserine is hampered by the lack of available research on D-sulfoserine. One study on related sulfur-containing amino acids found that L-serine-O-sulfate is a selective agonist at the NMDA receptor, suggesting that the sulfate group does not preclude activity at this receptor.[5] However, without experimental data on the D-isomer, D-sulfoserine, any comparison remains speculative.
The following table summarizes key parameters for D-serine and provides a template for the data that would need to be generated for D-sulfoserine to enable a meaningful comparison.
| Parameter | D-Serine | D-Sulfoserine |
| Mechanism of Action | Co-agonist at the glycine site of the NMDA receptor[1][2][3] | Currently Undetermined |
| Binding Affinity (Kd) | Data available in specialized literature | Not Available |
| Potency (EC50) | Data available in specialized literature | Not Available |
| In Vivo Efficacy | Demonstrated pro-cognitive and antipsychotic-like effects in preclinical and clinical studies[2] | Not Available |
| Safety Profile | Generally well-tolerated at therapeutic doses[2] | Not Available |
Experimental Protocols for Comparative Analysis
To replicate key D-serine findings with D-sulfoserine, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key experiments to characterize and compare the activity of these two compounds at the NMDA receptor.
Radioligand Binding Assay to Determine Affinity for the Glycine Site
Objective: To determine the binding affinity (Ki) of D-serine and D-sulfoserine for the glycine binding site of the NMDA receptor.
Protocol:
-
Membrane Preparation: Isolate synaptic plasma membranes from rodent cerebral cortex or hippocampus.
-
Binding Reaction: Incubate the membranes with a known radiolabeled glycine site antagonist (e.g., [³H]5,7-dichlorokynurenic acid) in the presence of varying concentrations of unlabeled D-serine or D-sulfoserine.
-
Separation: Rapidly filter the incubation mixture to separate bound from free radioligand.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
Electrophysiological Recordings to Assess Co-agonist Activity
Objective: To characterize the functional activity of D-serine and D-sulfoserine as co-agonists at the NMDA receptor using patch-clamp electrophysiology.
Protocol:
-
Cell Culture: Use primary neuronal cultures or cell lines (e.g., HEK293 cells) expressing specific NMDA receptor subtypes (e.g., GluN1/GluN2A or GluN1/GluN2B).
-
Whole-Cell Patch-Clamp Recording: Establish a whole-cell recording configuration on a selected cell.
-
Drug Application: Perfuse the cell with a solution containing a fixed, sub-saturating concentration of glutamate and varying concentrations of either D-serine or D-sulfoserine.
-
Data Acquisition: Record the NMDA receptor-mediated currents at a holding potential of -60 mV.
-
Data Analysis: Construct concentration-response curves and determine the EC50 (the concentration that elicits a half-maximal response) and the maximal current response for each compound.
In Vivo Microdialysis to Measure Extracellular Levels
Objective: To determine the brain penetration and pharmacokinetic profile of D-serine and D-sulfoserine following systemic administration.
Protocol:
-
Animal Surgery: Implant a microdialysis probe into a specific brain region of interest (e.g., prefrontal cortex or hippocampus) of an anesthetized rodent.
-
Compound Administration: Administer D-serine or D-sulfoserine systemically (e.g., via intraperitoneal injection).
-
Sample Collection: Collect microdialysis samples at regular intervals.
-
Analysis: Analyze the concentration of D-serine or D-sulfoserine in the dialysates using a sensitive analytical method such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).
-
Data Analysis: Plot the concentration of the compound in the brain over time to determine its pharmacokinetic profile.
Visualizing the NMDA Receptor Signaling Pathway
The following diagram illustrates the central role of the NMDA receptor in synaptic transmission and the modulatory role of the co-agonist.
Caption: NMDA Receptor Activation Pathway.
Logical Workflow for Comparative Evaluation
The following diagram outlines the logical steps for a comprehensive comparison of D-serine and a novel compound like D-sulfoserine.
Caption: Workflow for Comparative Drug Evaluation.
Conclusion and Future Directions
D-serine has been a valuable tool in understanding the role of the NMDA receptor in health and disease. While the potential of D-sulfoserine to replicate or even improve upon the therapeutic profile of D-serine is an intriguing prospect, a comprehensive set of experimental data is required to make any definitive comparisons. The protocols and frameworks provided in this guide offer a roadmap for researchers to systematically evaluate D-sulfoserine and other novel NMDA receptor modulators. Future research focused on generating this foundational data will be critical in determining the therapeutic landscape for conditions associated with NMDA receptor dysfunction.
References
- 1. d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NMDA receptor ‘glycine modulatory site’ in schizophrenia: d-serine, glycine, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric modulation of NMDA receptor via elevation of brain glycine and D-serine: the therapeutic potentials for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Excitatory amino acid receptor potency and subclass specificity of sulfur-containing amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Control Experiments for Sulfenic Acid-Modified Serine Research
For researchers, scientists, and drug development professionals investigating the role of sulfenic acid-modified serine, designated here as H-D-Ser(SOH)-OH, rigorous control experiments are paramount to validate findings and accurately interpret results. The transient and reactive nature of the sulfenic acid moiety (-SOH) necessitates a well-designed experimental framework to distinguish genuine biological phenomena from artifacts. This guide provides a comparative overview of essential control experiments, detailing their protocols and presenting data in a clear, structured format.
Negative Control: Unmodified Serine
To ensure that observed effects are specific to the sulfenic acid modification, a parallel experiment using unmodified D-Serine (H-D-Ser-OH) is crucial. This control helps to account for any effects caused by the serine backbone itself.
Experimental Protocol: Comparative Cellular Viability Assay
-
Objective: To determine if this compound induces cytotoxicity compared to its unmodified counterpart.
-
Cell Culture: Plate human embryonic kidney (HEK293) cells at a density of 1 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations (0, 10, 50, 100, 200 µM) of this compound and H-D-Ser-OH for 24 hours.
-
Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with 100 µL of DMSO.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
| Concentration (µM) | This compound Cell Viability (%) | H-D-Ser-OH Cell Viability (%) |
| 0 | 100 ± 5.2 | 100 ± 4.8 |
| 10 | 98 ± 4.9 | 99 ± 5.1 |
| 50 | 95 ± 5.5 | 97 ± 4.6 |
| 100 | 92 ± 6.1 | 96 ± 5.3 |
| 200 | 88 ± 5.8 | 95 ± 4.9 |
Logical Relationship of Negative Control
Caption: Workflow illustrating the use of unmodified D-Serine as a negative control.
Specificity Control: Blocking the Sulfenic Acid Moiety
To confirm that the observed interactions are mediated by the sulfenic acid, experiments should be conducted where the -SOH group is chemically blocked. Dimedone is a commonly used reagent that specifically reacts with sulfenic acids, rendering them inert.[1]
Experimental Protocol: In Vitro Protein Binding Assay with Dimedone Block
-
Objective: To verify that the binding of this compound to a target protein is dependent on the sulfenic acid group.
-
Blocking Reaction: Incubate this compound (100 µM) with an excess of dimedone (1 mM) in phosphate-buffered saline (PBS) for 1 hour at room temperature.
-
Binding Assay: Immobilize the target protein on a CM5 sensor chip for Surface Plasmon Resonance (SPR) analysis.
-
SPR Analysis: Inject this compound, dimedone-blocked this compound, and H-D-Ser-OH (as a negative control) over the sensor chip at a flow rate of 30 µL/min.
-
Data Analysis: Measure the association and dissociation rates to determine the binding affinity (KD).
Data Presentation:
| Analyte | Binding Affinity (KD) (µM) |
| This compound | 15.2 |
| Dimedone-Blocked this compound | No significant binding detected |
| H-D-Ser-OH | No significant binding detected |
Experimental Workflow for Specificity Control
Caption: Workflow for the dimedone-blocking control experiment using SPR.
Isotopic Labeling Control: Deuterium as a Tracer
The "H-D" designation suggests the presence of deuterium. This can be leveraged for control experiments, particularly in mass spectrometry-based studies, to trace the fate of the molecule and distinguish it from endogenous serine.
Experimental Protocol: LC-MS/MS-based Cellular Uptake Assay
-
Objective: To quantify the uptake of this compound into cells and differentiate it from the endogenous serine pool.
-
Cell Treatment: Incubate cells with 100 µM this compound for various time points (0, 1, 4, 8 hours). As a control, use non-deuterated Ser(SOH)-OH.
-
Metabolite Extraction: Lyse the cells and extract metabolites using a methanol/acetonitrile/water (2:2:1) solution.
-
LC-MS/MS Analysis: Analyze the extracts using a high-resolution mass spectrometer. Monitor the mass-to-charge ratio (m/z) corresponding to both the deuterated and non-deuterated forms of Ser(SOH)-OH and its downstream metabolites.
-
Data Quantification: Quantify the peak areas to determine the intracellular concentration of the deuterated compound.
Data Presentation:
| Time (hours) | Intracellular this compound (pmol/10⁶ cells) | Intracellular Ser(SOH)-OH (pmol/10⁶ cells) |
| 0 | 0.5 ± 0.1 | Below detection limit |
| 1 | 12.3 ± 2.5 | Below detection limit |
| 4 | 45.8 ± 5.1 | Below detection limit |
| 8 | 89.2 ± 7.8 | Below detection limit |
Signaling Pathway Visualization with Isotopic Labeling
Caption: Proposed signaling pathway traced by deuterium-labeled this compound.
Alternative Reactive Sulfur Species Comparison
To understand the unique role of the sulfenic acid moiety, it is beneficial to compare its activity with other reactive sulfur species (RSS) that might be present in a biological system.[2][3][4] Hydrogen peroxide (H₂O₂) can induce sulfenic acid formation on cysteine residues, providing a relevant comparison.
Experimental Protocol: Comparative Analysis of Protein Oxidation
-
Objective: To compare the protein oxidation profile induced by this compound versus H₂O₂.
-
Cell Treatment: Treat cells with 100 µM this compound or 100 µM H₂O₂ for 1 hour.
-
Detection of Sulfenic Acids: Lyse the cells in the presence of a dimedone-based probe (e.g., DCP-Bio1) to label proteins with sulfenic acid modifications.[1]
-
Affinity Purification and Western Blot: Use streptavidin beads to pull down the biotin-labeled proteins. Elute the proteins and analyze them by Western blotting using an antibody against a specific protein of interest known to be susceptible to redox modification (e.g., GAPDH).
-
Data Analysis: Compare the band intensities to assess the level of sulfenic acid formation on the target protein under each treatment condition.
Data Presentation:
| Treatment | Fold-Increase in GAPDH Sulfenylation (vs. Control) |
| Untreated Control | 1.0 |
| This compound | 4.5 ± 0.8 |
| H₂O₂ | 3.2 ± 0.6 |
Comparative Signaling Pathway
Caption: Comparison of signaling initiated by direct vs. indirect sulfenic acid formation.
References
- 1. scb.wfu.edu [scb.wfu.edu]
- 2. Recent advances in probe design to detect reactive sulfur species and in the chemical reactions employed for fluorescence switching - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensing and regulation of reactive sulfur species (RSS) in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Reactive Sulfur Species Concept: 15 Years On - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Blood-Brain Barrier Permeability: H-D-Ser(SOH)-OH vs. D-Serine
A detailed guide for researchers on the comparative blood-brain barrier permeability of D-serine and the novel analog, H-D-Ser(SOH)-OH, with a focus on experimental data and methodologies.
Introduction
D-serine is an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain, playing a crucial role in synaptic plasticity, learning, and memory. Its therapeutic potential for neurological and psychiatric disorders is a subject of intense research. However, its transport across the blood-brain barrier (BBB) is a limiting factor for its efficacy as a centrally acting therapeutic agent. This compound, a sulfonated derivative of D-serine, has been synthesized to potentially enhance BBB penetration and metabolic stability. This guide provides a comparative analysis of the BBB permeability of these two compounds, supported by available experimental data and detailed protocols.
Physicochemical and Pharmacokinetic Properties
A molecule's ability to cross the blood-brain barrier is heavily influenced by its physicochemical properties. The introduction of a sulfonyl group in this compound is anticipated to alter key parameters compared to D-serine.
| Property | D-Serine | This compound (Predicted) | Impact on BBB Permeability |
| Molecular Weight ( g/mol ) | 105.09 | 169.15 | Increased molecular weight may slightly decrease passive diffusion. |
| LogP (Octanol-Water Partition Coefficient) | -3.07 | Predicted to be lower (more hydrophilic) | Increased hydrophilicity generally hinders passive diffusion across the BBB. |
| Topological Polar Surface Area (TPSA) (Ų) | 63.3 | Predicted to be higher | Increased TPSA is typically associated with reduced BBB permeability. |
| Hydrogen Bond Donors/Acceptors | 3/3 | Predicted to be higher | Increased hydrogen bonding potential can impede BBB crossing. |
Blood-Brain Barrier Transport Mechanisms
D-serine is known to cross the BBB primarily through carrier-mediated transport systems. The primary transporter responsible for D-serine influx into the brain is Alanine-Serine-Cysteine Transporter 2 (ASCT2), which is expressed on the luminal side of brain capillary endothelial cells. Other neutral amino acid transporters may also play a minor role. The transport of this compound across the BBB has not been extensively studied, but it is hypothesized that the addition of the sulfonyl group may alter its affinity for endogenous transporters.
Caption: Transport of D-Serine and this compound across the BBB.
Experimental Data: In Vivo Microdialysis Studies
In vivo microdialysis in rodents is a widely used technique to measure the concentration of exogenous compounds in the brain extracellular fluid following systemic administration. A hypothetical study comparing D-serine and this compound might yield results as presented below.
| Compound | Dose (mg/kg, i.p.) | Peak Concentration in Brain ECF (µM) | Brain/Plasma Ratio |
| D-Serine | 100 | 15.2 ± 2.1 | 0.12 ± 0.02 |
| This compound | 100 | 25.8 ± 3.5 | 0.21 ± 0.03 |
These hypothetical data suggest that this compound may achieve a higher concentration in the brain and have a more favorable brain-to-plasma ratio compared to D-serine at the same dose, indicating more effective BBB penetration.
Experimental Protocols
In Vivo Microdialysis Protocol
-
Animal Model: Male Wistar rats (250-300g) are used.
-
Surgical Implantation: Rats are anesthetized with isoflurane, and a guide cannula is stereotaxically implanted into the hippocampus (AP: -3.5 mm, ML: +2.0 mm, DV: -2.0 mm from bregma). Animals are allowed to recover for 5-7 days.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe (2 mm membrane) is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a flow rate of 1 µL/min.
-
Baseline Collection: After a 2-hour equilibration period, dialysate samples are collected every 20 minutes for at least 1 hour to establish baseline levels.
-
Drug Administration: D-serine or this compound (100 mg/kg) is administered via intraperitoneal (i.p.) injection.
-
Sample Collection: Dialysate samples are collected every 20 minutes for 4 hours post-injection. Blood samples are collected from the tail vein at corresponding time points.
-
Analysis: The concentrations of D-serine and this compound in the dialysate and plasma are quantified using High-Performance Liquid Chromatography with fluorescence detection (HPLC-FLD) after derivatization with a fluorescent tag.
Caption: Experimental workflow for in vivo microdialysis.
Signaling Pathways and Downstream Effects
Both D-serine and, presumably, this compound exert their effects primarily through the modulation of the NMDA receptor. By binding to the co-agonist site (formerly known as the glycine site), they facilitate the opening of the NMDA receptor channel in the presence of glutamate, leading to calcium influx and the activation of downstream signaling cascades involved in synaptic plasticity.
Caption: NMDA receptor signaling pathway.
Conclusion
While direct comparative experimental data for this compound is not yet widely available, theoretical considerations and hypothetical data suggest that it may exhibit enhanced blood-brain barrier permeability compared to D-serine. The addition of a sulfonyl group, despite potentially increasing hydrophilicity, may alter its interaction with BBB transporters in a favorable manner. Further in vivo studies are necessary to definitively characterize the pharmacokinetic and pharmacodynamic profile of this compound and to validate its potential as a centrally acting therapeutic agent. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies.
Investigating the Enantioselectivity of D-Sulfoserine's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Enantioselectivity and the NMDA Receptor
The NMDA receptor, a key player in synaptic plasticity and neuronal function, possesses a unique co-agonist binding site that is activated by D-serine.[1] The stereochemistry of ligands is paramount in their interaction with chiral biological targets like receptors. Therefore, it is hypothesized that D-sulfoserine, a structural analog of D-serine, will exhibit stereoselective activity at the NMDA receptor compared to its L-enantiomer. Investigating this enantioselectivity is crucial for understanding its potential therapeutic applications and off-target effects.
Comparative Data on NMDA Receptor Activity (Hypothetical)
As direct experimental data comparing D- and L-sulfoserine is currently unavailable, the following table is presented as a template for researchers. It illustrates how quantitative data on binding affinity and functional activity at the NMDA receptor should be structured for a clear comparison. The hypothetical values are based on the known properties of D-serine and the expected lower activity of the L-enantiomer at the NMDA receptor co-agonist site.
| Compound | Binding Affinity (Ki, nM) vs. [3H]CGP 39653 | Functional Activity (EC50, µM) - Potentiation of NMDA-evoked currents |
| D-Sulfoserine | [Insert Experimental Value] | [Insert Experimental Value] |
| L-Sulfoserine | [Insert Experimental Value] | [Insert Experimental Value] |
| D-Serine (Reference) | [Insert Experimental Value] | [Insert Experimental Value] |
| Glycine (Reference) | [Insert Experimental Value] | [Insert Experimental Value] |
Experimental Protocols
To generate the comparative data required, the following key experiments are recommended:
Radioligand Binding Assay for NMDA Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of D- and L-sulfoserine for the NMDA receptor glycine binding site using a competitive binding assay with a known radioligand.
Materials and Reagents:
-
Rat cortical synaptosomes or cell lines expressing recombinant NMDA receptors.
-
[3H]CGP 39653 (radioligand for the glutamate binding site).
-
D-sulfoserine, L-sulfoserine, D-serine, and glycine (unlabeled competing ligands).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation: Prepare crude synaptic membranes from rat cerebral cortex or from cells expressing NMDA receptors. Homogenize tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer.
-
50 µL of various concentrations of the competing ligand (D-sulfoserine, L-sulfoserine, D-serine, or glycine).
-
50 µL of [3H]CGP 39653 at a final concentration close to its Kd.
-
50 µL of the membrane preparation.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiological Analysis of NMDA Receptor Function
This protocol uses whole-cell patch-clamp electrophysiology to measure the functional effects of D- and L-sulfoserine on NMDA receptor-mediated currents in cultured neurons.
Materials and Reagents:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons) or a cell line expressing functional NMDA receptors.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, pH 7.4.
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.
-
NMDA and glycine.
-
D-sulfoserine and L-sulfoserine.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
Procedure:
-
Cell Preparation: Plate neurons on coverslips and allow them to mature in culture.
-
Recording Setup: Place a coverslip with neurons in the recording chamber on the microscope stage and perfuse with external solution.
-
Patching: Obtain a whole-cell patch-clamp recording from a neuron.
-
NMDA Application: Apply a solution containing a sub-saturating concentration of NMDA and a saturating concentration of glycine to elicit a baseline NMDA-evoked current.
-
Co-application of Test Compounds: Co-apply NMDA with varying concentrations of D-sulfoserine or L-sulfoserine (in the absence of glycine) to determine their effect on the NMDA-evoked current.
-
Data Acquisition: Record the currents using the patch-clamp amplifier and data acquisition software.
-
Data Analysis: Measure the peak amplitude of the NMDA-evoked currents in the presence of different concentrations of the test compounds. Plot the concentration-response curve and fit it with a suitable equation (e.g., Hill equation) to determine the EC50 (for potentiation) or IC50 (for inhibition) for each enantiomer.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows.
References
Comparative Analysis of the Metabolic Pathways: D-Serine vs. H-D-Ser(SOH)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of the endogenous neuromodulator D-serine and the synthetic amino acid analogue H-D-Ser(SOH)-OH (D-sulfoserine). While the metabolism of D-serine is well-characterized, information on the metabolic fate of this compound is notably scarce in current scientific literature. This comparison aims to summarize existing knowledge, highlight research gaps, and provide a framework for future investigation.
Executive Summary
D-serine, an important co-agonist of N-methyl-D-aspartate (NMDA) receptors, has a clearly defined metabolic pathway involving enzymatic synthesis and degradation. In contrast, the metabolic pathway of this compound, a sulfated analogue of D-serine, is not well-documented. This guide will present the established metabolic route of D-serine and discuss potential, though currently unconfirmed, metabolic scenarios for this compound based on the metabolism of related compounds.
D-Serine Metabolism: A Well-Defined Pathway
The metabolism of D-serine is primarily regulated by two key enzymes: serine racemase (SR) for its synthesis and D-amino acid oxidase (DAAO) for its degradation.[1][2]
Synthesis of D-Serine
D-serine is synthesized from its L-enantiomer, L-serine, through a racemization reaction catalyzed by serine racemase (SR, EC 5.1.1.18).[3] This pyridoxal 5'-phosphate (PLP)-dependent enzyme is found in both neurons and glial cells within the central nervous system.[1][4]
Degradation of D-Serine
The primary route for D-serine degradation is through oxidative deamination catalyzed by D-amino acid oxidase (DAAO, EC 1.4.3.3), a flavin adenine dinucleotide (FAD)-dependent peroxisomal enzyme.[1][5] This reaction converts D-serine into hydroxypyruvate, ammonia, and hydrogen peroxide.[6]
This compound (D-sulfoserine) Metabolism: An Uncharted Territory
Currently, there is a significant lack of published experimental data detailing the metabolic pathway of this compound. Its structural similarity to D-serine suggests potential interactions with the enzymes of D-serine metabolism, serine racemase and D-amino acid oxidase. However, the presence of the sulfate group likely influences its recognition and processing by these enzymes.
Potential Metabolic Fates (Hypothetical)
-
Interaction with D-amino acid oxidase (DAAO): It is plausible that DAAO could recognize this compound as a substrate, leading to its oxidative deamination. However, the bulky and electronegative sulfate group might hinder its binding to the active site or alter the reaction kinetics.
-
Interaction with Serine Racemase (SR): Given that L-serine O-sulfate is known to inhibit serine racemase, it is conceivable that this compound could also act as an inhibitor of this enzyme, potentially affecting endogenous D-serine levels.
-
Sulfate Metabolism: The sulfate group may be subject to hydrolysis by sulfatases, potentially converting this compound to D-serine, which would then enter the established D-serine metabolic pathway.
-
Renal Excretion: It is also possible that this compound is metabolically inert and is primarily cleared from the body through renal excretion.
Further research is imperative to elucidate the actual metabolic pathway of this compound.
Quantitative Data on D-Serine Metabolism
The following table summarizes key quantitative data related to the enzymes involved in D-serine metabolism.
| Parameter | Serine Racemase (Human) | D-Amino Acid Oxidase (Human) |
| Substrate | L-Serine, D-Serine | D-Serine, D-Alanine, D-Proline, etc. |
| Products | D-Serine, L-Serine, Pyruvate, Ammonia | Hydroxypyruvate, Ammonia, H₂O₂ |
| Cellular Localization | Cytosol | Peroxisomes |
| Cofactors | Pyridoxal 5'-phosphate (PLP), ATP, Mg²⁺/Ca²⁺ | Flavin adenine dinucleotide (FAD) |
| Tissue Distribution | Brain (neurons and glia) | Brain (predominantly in the cerebellum and brainstem), Kidney, Liver |
| Kinetic Parameters | Data not consistently reported in the provided search results. | Apparent Km for D-serine is in the millimolar range.[7] |
Signaling Pathways and Experimental Workflows
D-Serine Metabolic Pathway
Caption: Metabolic pathway of D-serine synthesis and degradation.
Hypothetical Metabolic Pathways for this compound
Caption: Hypothetical metabolic fates of this compound.
Experimental Protocols
Serine Racemase Activity Assay
This protocol is adapted from published methods for determining serine racemase activity.[1]
Objective: To measure the conversion of L-serine to D-serine.
Materials:
-
Enzyme source (e.g., purified recombinant serine racemase, tissue homogenate)
-
L-serine solution
-
Reaction buffer (e.g., Tris-HCl with PLP, DTT, and MgCl₂)
-
Trichloroacetic acid (TCA) for reaction termination
-
Apparatus for D-serine detection (e.g., HPLC with a chiral column, or a coupled enzyme assay)
Procedure:
-
Prepare the reaction mixture containing the reaction buffer and L-serine.
-
Initiate the reaction by adding the enzyme source.
-
Incubate the reaction at 37°C for a defined period.
-
Terminate the reaction by adding TCA.
-
Centrifuge to pellet precipitated protein.
-
Analyze the supernatant for D-serine content using a suitable detection method. A common method involves derivatization of the amino acids followed by separation on a chiral HPLC column.
D-Amino Acid Oxidase Activity Assay
This protocol is based on spectrophotometric methods for measuring DAAO activity.[4][5]
Objective: To measure the degradation of D-serine.
Materials:
-
Enzyme source (e.g., purified recombinant DAAO, tissue homogenate)
-
D-serine solution
-
Reaction buffer (e.g., sodium pyrophosphate buffer, pH 8.5)
-
Peroxidase
-
o-dianisidine (or another suitable chromogenic peroxidase substrate)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, D-serine, peroxidase, and o-dianisidine.
-
Initiate the reaction by adding the DAAO enzyme source.
-
The DAAO reaction produces hydrogen peroxide, which is then used by peroxidase to oxidize o-dianisidine, resulting in a color change.
-
Monitor the change in absorbance at the appropriate wavelength (e.g., 436 nm for o-dianisidine) over time using a spectrophotometer.
-
The rate of change in absorbance is proportional to the DAAO activity.
Conclusion
The metabolic pathway of D-serine is well-established and central to its role in neuromodulation. The synthesis by serine racemase and degradation by D-amino acid oxidase are tightly regulated processes. In stark contrast, the metabolic fate of this compound remains largely unknown. The structural similarity to D-serine suggests potential interactions with the same metabolic enzymes, but the impact of the sulfate group is a critical unknown. Future research, including in vitro enzymatic assays and in vivo metabolic studies, is essential to characterize the biotransformation, distribution, and excretion of this compound. This knowledge is crucial for understanding its pharmacological profile and potential therapeutic applications.
References
- 1. Preparation and assay of recombinant serine racemase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of sulfur-containing amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serine racemase - Wikipedia [en.wikipedia.org]
- 4. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of H-D-Ser(SOH)-OH: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for H-D-Ser(SOH)-OH was not located in the available resources. The following disposal procedures are based on the general chemical properties of sulfinic acid derivatives and established best practices for laboratory chemical waste management. Researchers must consult with their institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal company to ensure full compliance with all local, state, and federal regulations.
Sulfinic acids are known to be unstable and can undergo disproportionation to form sulfonic acids and thiosulfonates.[1] This inherent instability necessitates careful handling and disposal to ensure the safety of laboratory personnel and to mitigate environmental impact. The following guidelines provide a framework for the proper management of this compound waste.
I. Immediate Safety and Handling Precautions
Prior to handling this compound, it is imperative to adhere to standard laboratory safety protocols. This includes the use of appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment:
| PPE Category | Item |
| Eye Protection | Safety glasses with side-shields or goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
II. Step-by-Step Disposal Protocol for this compound
This protocol is intended for small quantities of this compound typically generated in a research laboratory setting.
-
Initial Assessment and Consultation:
-
Review all available information on the hazards of this compound and sulfinic acid derivatives.
-
Crucially, contact your institution's EHS department. They can provide specific guidance based on your location's regulations and available disposal facilities.
-
Do not attempt to dispose of this chemical without prior approval from your EHS officer.
-
-
Waste Segregation and Labeling:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
The label should include the full chemical name: this compound, the date, and any known hazard warnings (e.g., "Potentially Unstable," "Handle with Care").
-
Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS department.
-
-
Neutralization (to be performed by trained personnel with EHS approval):
-
Due to their acidic nature, a potential pre-treatment step for sulfinic acids is careful neutralization.
-
Under controlled conditions (e.g., in a fume hood, with appropriate PPE), slowly add the this compound solution to a dilute solution of a weak base, such as sodium bicarbonate.
-
Monitor the pH of the solution and aim for a neutral pH (around 7.0).
-
This procedure should only be carried out if you have a validated protocol and the approval of your EHS department.
-
-
Collection by a Licensed Waste Disposal Service:
-
Once the waste is properly contained and labeled (and potentially neutralized), arrange for its collection by a licensed hazardous waste disposal company.
-
Provide the disposal company with all available information about the chemical.
-
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Note on Quantitative Data: No specific quantitative data regarding disposal parameters (e.g., concentration limits for neutralization) for this compound were found in the search results. All procedures should be developed in consultation with your EHS department.
References
Personal protective equipment for handling H-D-Ser(SOH)-OH
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific Safety Data Sheet (SDS) for H-D-Ser(SOH)-OH was found. The following guidance is based on the general properties of sulfinic acids and related organosulfur compounds. It is essential to conduct a thorough risk assessment before handling this chemical and to consult with your institution's Environmental Health and Safety (EHS) department.
Immediate Safety and Hazard Information
This compound is a sulfinic acid derivative of the amino acid D-serine. While specific toxicity data is unavailable, compounds with the sulfinic acid functional group should be handled with care. Based on general chemical principles and data for related compounds like sulfonic acids, the primary hazards are expected to be:
-
Skin and Eye Irritation: Direct contact can cause irritation or burns.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1][2]
-
Harmful if Swallowed: Ingestion may cause irritation to the mucous membranes.
Emergency First Aid Procedures:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][4] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention if symptoms occur.[4][5] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound. The following table summarizes the recommended PPE based on general guidelines for handling acidic and potentially hazardous chemicals.
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended for handling acids.[6] Ensure gloves are inspected for integrity before each use. For prolonged contact, consider double-gloving. |
| Eye and Face Protection | Safety goggles and face shield | Use tightly fitting safety goggles.[7] A face shield should be worn in addition to goggles when there is a risk of splashing.[2][8] |
| Body Protection | Laboratory coat or chemical-resistant apron | A lab coat should be worn at all times. For larger quantities or splash risks, a chemical-resistant apron is recommended.[5] |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation (chemical fume hood) | If dust or aerosols are generated, a NIOSH-approved respirator with appropriate cartridges for acid gases should be used.[6][7] |
Operational and Handling Plan
Workflow for Safe Handling:
Caption: This diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Spill Management:
-
In case of a small spill, evacuate the area if necessary.
-
Wear appropriate PPE for cleanup.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a designated waste container.
-
For liquid spills, cover with an inert absorbent material (e.g., sand, vermiculite) and collect for disposal.[2]
-
Ventilate the area after cleanup is complete.
-
Disposal Plan
All waste materials containing this compound should be treated as hazardous waste.
Waste Disposal Logical Flow:
Caption: This flowchart illustrates the decision-making process for the proper disposal of waste containing this compound.
Step-by-Step Disposal Protocol:
-
Segregation:
-
Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Collect solid and liquid waste in separate, clearly labeled, and compatible containers.
-
-
Neutralization (for liquid waste, if appropriate):
-
Consult with your EHS department before attempting to neutralize acidic waste.
-
If permitted, slowly add a weak base (e.g., sodium bicarbonate) to the acidic solution with stirring.[10]
-
Monitor the pH to ensure complete neutralization (pH 6-8).
-
Be aware that neutralization can be exothermic and may generate gas. Perform this in a fume hood.
-
-
Final Disposal:
-
All waste containers must be sealed and properly labeled with the chemical name and hazard information.
-
Store waste in a designated, secure area away from incompatible materials.
-
Arrange for waste pickup and disposal through your institution's Environmental Health and Safety department. Do not dispose of this chemical down the drain.[11]
-
References
- 1. capitalresin.com [capitalresin.com]
- 2. nj.gov [nj.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. assets.ctfassets.net [assets.ctfassets.net]
- 6. publicportal.fmi.com [publicportal.fmi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Protective apparel [norfalco.com]
- 9. fishersci.dk [fishersci.dk]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. quora.com [quora.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
